molecular formula C6H5ClFN B2665589 3-(Chloromethyl)-5-fluoropyridine CAS No. 39891-37-7

3-(Chloromethyl)-5-fluoropyridine

Cat. No.: B2665589
CAS No.: 39891-37-7
M. Wt: 145.56
InChI Key: FMCCVRHTUFNEPV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCCVRHTUFNEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Chloromethyl)-5-fluoropyridine CAS 39891-37-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Chloromethyl)-5-fluoropyridine CAS 39891-37-7

Executive Summary

This compound (CAS 39891-37-7) is a specialized heterocyclic building block used extensively in medicinal chemistry and agrochemical synthesis. It serves as a critical electrophilic scaffold for introducing the (5-fluoropyridin-3-yl)methyl moiety into bioactive molecules. This structural motif is prized for its ability to modulate physicochemical properties—specifically, the fluorine atom at the C5 position lowers the basicity of the pyridine ring (reducing non-specific binding) and blocks metabolic oxidation, while the methylene linker allows for flexible attachment to pharmacophores such as piperazines, pyrazoles, and secondary amines.

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and handling protocols for this high-value intermediate.

Chemical Profile & Properties[1][2][3][4][5][6]

The compound is typically synthesized and stored as its hydrochloride salt to prevent degradation (polymerization or hydrolysis) inherent to free base benzylic-type halides.

Property Data
Chemical Name This compound
CAS Number 39891-37-7 (Free Base) / 1222556-83-3 (HCl Salt)
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol (Free Base)
Appearance Colorless to pale yellow oil (Free Base); White to off-white solid (HCl Salt)
Solubility Soluble in DCM, THF, Ethyl Acetate; Decomposes in water/alcohols
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated
Stability Moisture sensitive; prone to hydrolysis to (5-fluoropyridin-3-yl)methanol

Synthetic Utility & Reactivity

The core utility of this compound lies in its chloromethyl group , which acts as a highly reactive electrophile in S_N2 reactions.

The Fluorine Effect

The strategic placement of fluorine at the C5 position offers two distinct advantages over non-fluorinated analogs:

  • Metabolic Blocking: The C5 position of the pyridine ring is a common site for oxidative metabolism (by CYP450 enzymes). Fluorine substitution blocks this site, potentially extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH, which can improve membrane permeability and reduce off-target hERG channel inhibition.

Reactivity Map

The following diagram illustrates the primary reaction pathways for transforming this scaffold into functional drug intermediates.

ReactivityMap Center 3-(Chloromethyl)- 5-fluoropyridine Product1 Aminomethyl Pyridines (Kinase Inhibitor Linkers) Center->Product1 + R2NH / Base (S_N2) Product2 Thioethers Center->Product2 + R-SH / Base Product3 Pyridyl Ethers Center->Product3 + R-O- / NaH Amine Secondary Amines (R2NH) Amine->Center Thiol Thiols (R-SH) Thiol->Center Alkoxide Alkoxides (R-O-) Alkoxide->Center

Figure 1: Reactivity profile showing S_N2 displacement of the chloride leaving group by various nucleophiles.

Synthesis Protocol

While direct chlorination of 3-methyl-5-fluoropyridine is possible, it often yields inseparable mixtures. The industry-standard protocol proceeds via the reduction of 5-fluoronicotinic acid to the alcohol, followed by chlorination.

Step-by-Step Methodology

Precursor: (5-Fluoropyridin-3-yl)methanol (CAS 22620-32-2).

Reagents:

  • Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    ).
  • Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Catalytic DMF (optional).

Protocol (Thionyl Chloride Method):

  • Preparation: Dissolve 1.0 eq of (5-fluoropyridin-3-yl)methanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add 1.5 eq of Thionyl Chloride (

    
    ). Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (look for disappearance of alcohol peak).

  • Workup (Free Base): Carefully quench with saturated

    
     solution (at 0°C). Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (<30°C).
  • Workup (HCl Salt - Preferred): Concentrate the reaction mixture directly to remove excess

    
     and solvent. Triturate the residue with diethyl ether or hexane to precipitate the hydrochloride salt. Filter and dry under vacuum.[1]
    

SynthesisFlow Start 5-Fluoronicotinic Acid Step1 Reduction (LiAlH4 or BH3-THF) Start->Step1 Inter (5-Fluoropyridin-3-yl)methanol Step1->Inter Step2 Chlorination (SOCl2, DCM, 0°C) Inter->Step2 Final This compound (Target) Step2->Final

Figure 2: Synthetic route from commercially available 5-fluoronicotinic acid.

Applications in Drug Discovery

The (5-fluoropyridin-3-yl)methyl fragment is a bioisostere for benzyl and (pyridin-3-yl)methyl groups. It is frequently employed in the optimization of:

  • Kinase Inhibitors: The fragment is used to target the ATP-binding pocket or allosteric sites where a specific hydrogen bond acceptor (pyridine nitrogen) is required, but metabolic stability is a concern.

  • c-Myc Inhibitors: Recent research into c-Myc mRNA translation modulators has utilized N-((5-fluoropyridin-3-yl)methyl) motifs to improve cellular potency and pharmacokinetic profiles [1].

  • Bis-Alkylation: The compound is used to synthesize symmetric ligands like Bis((5-fluoropyridin-3-yl)methyl)amine (CAS 1073372-18-5), a secondary amine scaffold used in library synthesis [2].

Safety & Handling

  • Hazards: This compound is a benzylic-type halide , making it a potent alkylating agent. It is a severe skin and eye irritant and a potential lachrymator. It causes skin burns and may be sensitizing.

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Cleanup: Neutralize spills with dilute ammonia or sodium bicarbonate solution before disposal.

  • Incompatibility: Reacts violently with strong oxidizers and strong bases. Hydrolyzes rapidly in the presence of water to release HCl gas.

References

  • World Intellectual Property Organization. (2023). WO2023177700A2 - C-myc mRNA translation modulators and uses thereof in the treatment of cancer.Link

  • PubChem. (2025). Bis((5-fluoropyridin-3-yl)methyl)amine.[2][3] National Library of Medicine. Link

  • ChemicalBook. (2024). This compound Hydrochloride Properties. Link

  • Google Patents. (2012). WO2012029672A1 - Noxious organism control agent. Link

Sources

Technical Monograph: 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physiochemical Profile[1]

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a high-value heterocyclic building block used extensively in modern drug discovery.[1] It serves as a critical electrophile for introducing the 5-fluoro-3-pyridylmethyl motif, a structural fragment often employed to optimize lipophilicity (LogP) and metabolic stability (t½) in lead compounds.

Unlike its benzyl chloride analogs, the pyridine nitrogen renders this compound significantly more sensitive to pH and nucleophilic degradation. The hydrochloride salt form is the industry standard for storage and handling due to the volatility and instability of the free base.

Core Data Matrix
PropertyValueNotes
Compound Name This compound hydrochloride
CAS Number (Salt) 1222556-83-3 Primary commercial identifier
CAS Number (Free Base) 39891-37-7Unstable; generated in situ
Molecular Formula C₆H₆Cl₂FNC₆H₅ClFN[1][2][3][4][5][6][7] · HCl
Molecular Weight 182.02 g/mol Exact Mass: 180.9861
Physical State White to off-white crystalline solidHygroscopic
Solubility Soluble in DMSO, Methanol, WaterRapidly hydrolyzes in water
Melting Point 140–145 °C (Decomposes)Varies by purity/hydration

Synthetic Routes & Mechanistic Causality

The synthesis of this compound hydrochloride requires precise control over the halogenation step to prevent polymerization. The most robust route for scale-up involves the reduction of 5-fluoronicotinic acid derivatives followed by deoxyhalogenation.

Validated Synthetic Workflow

The following protocol minimizes the formation of the "dimeric ether" byproduct, a common impurity in this synthesis.

Step 1: Esterification

  • Precursor: 5-Fluoronicotinic acid.[8]

  • Reagent: MeOH / H₂SO₄ (cat).

  • Mechanism: Fischer esterification.

  • Why: The acid is difficult to reduce directly with mild reagents; the methyl ester allows the use of NaBH₄ rather than LiAlH₄, improving safety.

Step 2: Reduction

  • Reagent: NaBH₄ (Sodium Borohydride) in MeOH/THF.

  • Product: (5-Fluoropyridin-3-yl)methanol.

  • Critical Control: Temperature must be kept <10°C during addition to prevent over-reduction or ring opening.

Step 3: Chlorination (The Critical Step)

  • Reagent: Thionyl Chloride (SOCl₂).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Mechanism: The alcohol attacks SOCl₂ to form an alkyl chlorosulfite intermediate, which collapses via an Sɴi (or Sɴ2 in the presence of base) mechanism to release SO₂ and the alkyl chloride.

  • Salt Formation: As the reaction proceeds, HCl gas is generated. In non-polar solvents like toluene, the product precipitates directly as the hydrochloride salt, driving the reaction to completion (Le Chatelier’s principle).

Reaction Pathway Diagram

SynthesisPath Acid 5-Fluoronicotinic Acid (Starting Material) Ester Methyl 5-fluoronicotinate (Intermediate) Acid->Ester MeOH, H2SO4 Reflux Alcohol (5-Fluoropyridin-3-yl)methanol (Precursor) Ester->Alcohol NaBH4, CaCl2 0°C -> RT Product This compound HCl (Final Product) Alcohol->Product SOCl2, DCM 0°C -> Reflux (-SO2)

Figure 1: Stepwise synthetic conversion from 5-fluoronicotinic acid. The final chlorination step utilizes thionyl chloride to generate the HCl salt in situ.

Reactivity & Medicinal Chemistry Applications[10][11][12]

In drug design, this compound is a "Scaffold Hopping" tool. It is primarily used to replace benzyl groups or non-fluorinated pyridines.

The "Fluorine Effect"

Replacing a hydrogen with fluorine at the 5-position (C5) of the pyridine ring induces several critical changes:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to the non-fluorinated analog. This improves membrane permeability.

  • Metabolic Blocking: The C5 position is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. Fluorine blocks this site, extending the drug's half-life (t½).

Primary Reaction: Sɴ2 Alkylation

The chloromethyl group is a potent electrophile. The reaction usually involves:

  • Nucleophiles: Amines (secondary), Phenols, Thiols.

  • Base: K₂CO₃ or Cs₂CO₃ (Cesium is preferred for lower reactivity nucleophiles).

  • Solvent: DMF or Acetonitrile.

Protocol Note: Because the reagent is an HCl salt, an extra equivalent of base is required to neutralize the salt before the nucleophilic attack can occur. Failure to account for this is the #1 cause of low yields in this reaction.

Application Workflow

Reactivity cluster_Rxns Nucleophilic Substitution (Sn2) Reagent This compound HCl Prod_Amine N-Alkylated Product (Kinase Inhibitors) Reagent->Prod_Amine + Base (3 eq) DMF, 60°C Prod_Ether Ether Linkage (Bioisosteres) Reagent->Prod_Ether + NaH or Cs2CO3 DMF, RT Amine Secondary Amine (R2-NH) Amine->Prod_Amine Phenol Phenol/Alcohol (R-OH) Phenol->Prod_Ether

Figure 2: Common derivatization pathways. Note the requirement for excess base to neutralize the hydrochloride salt.

Handling, Stability, & Safety

Stability Concerns
  • Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to moist air leads to the formation of a sticky paste and eventual hydrolysis to the alcohol and HCl.

  • Storage: Must be stored in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

  • Free Base Instability: Never store the free base. If the free base is generated during workup, use it immediately. It polymerizes upon standing due to intermolecular self-alkylation (pyridine nitrogen attacking the chloromethyl group of another molecule).

Safety Profile (GHS Classifications)
  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The hydrolysis releases HCl acid on contact with moisture (sweat/tears).

  • Acute Toxicity: Harmful if swallowed (Category 4).[5]

  • Genotoxicity: As an alkylating agent, it should be treated as a potential mutagen. Handle inside a fume hood with double-gloving protocols.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21698425, this compound. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

safety data sheet SDS for 3-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data for 3-(Chloromethyl)-5-fluoropyridine

Introduction

This compound is a halogenated pyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and agrochemical synthesis, often serving as versatile intermediates in the construction of more complex bioactive molecules.[1][2] The presence of a reactive chloromethyl group and a fluorinated pyridine ring imparts a unique chemical profile that, while synthetically useful, necessitates a comprehensive understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety data associated with this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols and handling procedures.

Chemical Identification and Properties

A precise understanding of the compound's identity and physical characteristics is the foundation of safe handling.

IdentifierValueSource
Chemical Name This compound[3][4]
CAS Number 39891-37-7[3]
Molecular Formula C₆H₅ClFN[4]
Molecular Weight 145.56 g/mol [4]
Structure
Predicted Boiling Point 191.1 ± 25.0 °C[3]
Predicted Density 1.270 ± 0.06 g/cm³[3]
Predicted pKa 2.03 ± 0.20[3]

Note: The hydrochloride salt of this compound is also common and has the CAS number 1222556-83-3 and molecular formula C₆H₆Cl₂FN.[5][6] The predicted physical properties suggest this compound is a liquid at standard temperature and pressure with relatively low volatility.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The available data for the hydrochloride salt of this compound provides the most direct insight into its hazard profile.[5]

GHS ClassificationHazard CodeHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[5]

Signal Word: Warning[5]

Hazard Pictogram:


(GHS07)
Expert Interpretation of Hazards:
  • H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities could cause significant health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing diligent personal hygiene, such as washing hands thoroughly after handling.[5][7]

  • H315 (Causes skin irritation): The compound can cause inflammation, redness, or discomfort upon contact with the skin. This is likely due to the reactivity of the chloromethyl group, a potential alkylating agent, which can react with biological nucleophiles in the skin. This necessitates the use of appropriate chemical-resistant gloves.[5]

  • H319 (Causes serious eye irritation): Direct contact with the eyes can lead to significant and potentially painful irritation. The risk of splashes or aerosol generation must be mitigated with safety glasses or goggles.[5]

  • H335 (May cause respiratory irritation): Inhalation of vapors, mists, or aerosols can irritate the respiratory tract. All handling of the compound that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation exposure.[5]

GHS_Workflow cluster_Properties Chemical Properties cluster_Classification GHS Hazard Classification cluster_Controls Required Safety Controls Prop Reactivity Profile (e.g., Alkylating Moiety) GHS H302: Harmful if Swallowed H315: Skin Irritant H319: Eye Irritant H335: Respiratory Irritant Prop->GHS Informs Tox Toxicological Profile (Oral, Dermal, Inhalation) Tox->GHS Determines Eng Engineering Controls (Chemical Fume Hood) GHS->Eng Requires PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) GHS->PPE Mandates Handling Safe Work Practices (No food/drink, Hand washing) GHS->Handling Dictates

Caption: Logical flow from chemical properties to GHS classification and required safety controls.

Protocols for Safe Handling and Exposure Control

A multi-layered approach involving engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of the compound.[8] This is critical to control inhalation exposure (addressing H335) and to contain any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Wear chemical-resistant gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.[8]

  • Respiratory Protection: Not typically required when work is performed in a chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[9]

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents before retrieving the chemical.

  • Chemical Retrieval: Don all required PPE. Transport the chemical container in a secondary, shatter-proof container.

  • Weighing/Measuring: Perform all transfers, including weighing or volume measurement, within the fume hood to contain vapors and prevent spills.

  • Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: Tightly seal the original container and any waste containers. Decontaminate the work surface.

  • Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[11] Do not eat, drink, or smoke when using this product.[5]

Handling_Workflow A 1. Area & PPE Prep B 2. Transport in Secondary Containment A->B C 3. Aliquot Chemical (Inside Fume Hood) B->C D 4. Perform Experiment C->D E 5. Secure/Label Waste D->E F 6. Decontaminate Area E->F G 7. Doff PPE & Wash Hands F->G

Caption: Standard laboratory workflow for handling hazardous chemical intermediates.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If symptoms persist, call a physician.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[7][8]
Accidental Release Measures
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and eliminate ignition sources as a precaution, although the compound is not classified as flammable.[9]

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Stability, Reactivity, and Storage

While specific stability and reactivity data for this compound is not available, its chemical structure allows for expert analysis of potential hazards.

  • Reactivity: The chloromethyl group (-CH₂Cl) is a known electrophilic site, making the molecule a potential alkylating agent. It may react with strong nucleophiles, strong bases, and strong oxidizing agents.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12]

  • Conditions to Avoid: Avoid excessive heat and exposure to incompatible materials.

  • Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[9]

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] Keep away from incompatible materials such as strong oxidizing agents.[11]

Toxicological and Ecological Information

Disposal Considerations

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7]

  • Do not allow the material to enter drains or water courses.

  • Waste should be handled by a licensed professional waste disposal service.[14]

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards, primarily related to its irritant properties and acute oral toxicity. A thorough understanding and strict adherence to the safety protocols outlined in this guide—particularly the consistent use of a chemical fume hood and appropriate PPE—are essential for its safe use in a research and development setting. The reactivity of the chloromethyl group should be a key consideration in experimental design and storage.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound hydrochloride.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine - Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information.
  • ChemContract. (n.d.). This compound hydrochloride.
  • Apollo Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-chloro-3-fluoropyridine.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 2,3-Dichloro-5-trifluoromethylpyridine.
  • PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet: 3-Fluoropyridine.
  • Echemi. (n.d.). 5-ChloroMethyl-3-fluoro-2-Methoxy-pyridine Safety Data Sheets.
  • Sigma-Aldrich. (2014). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information.
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  • European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen‐benzyl). EFSA Journal, 16(8), e05378.
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  • PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information.
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3-(Chloromethyl)-5-fluoropyridine pKa and physical data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Chloromethyl)-5-fluoropyridine (typically supplied as the hydrochloride salt, CAS: 1222556-83-3) is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1][2] It serves as a versatile electrophile for introducing the 5-fluoro-3-pyridyl moiety—a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, with a specific focus on pKa modulation, synthetic pathways, and handling protocols required for its stability.

Chemical Identity & Physical Properties[3][4][5][6]

The compound is most stable and commercially available as its hydrochloride salt.[1] The free base is a reactive alkyl halide prone to hydrolysis and polymerization.[1]

Identity Data
ParameterData
IUPAC Name This compound hydrochloride
Common Name 5-Fluoro-3-picolyl chloride HCl
CAS Number 1222556-83-3 (HCl Salt); Free base implied
Molecular Formula C₆H₆Cl₂FN (HCl Salt); C₆H₅ClFN (Free Base)
Molecular Weight 182.02 g/mol (HCl Salt); 145.56 g/mol (Free Base)
SMILES FC1=CN=CC(CCl)=C1.Cl
InChI Key YHIOCGXGAXHMDQ-UHFFFAOYSA-N
Physical Data (Experimental & Predicted)
PropertyValue / DescriptionSource/Note
Appearance White to light yellow crystalline solidHCl Salt
Melting Point >140°C (Decomposes)Typical for picolyl chloride salts
Boiling Point ~182°C (Predicted, Free Base)Estimated from 3-cyano analog
Solubility Soluble in Water, Methanol, DMSOHydrolyzes slowly in water
Hygroscopicity HighStore under inert gas
LogP 1.48 (Predicted)Lipophilic (Free Base)
pKa (Conj.[1] Acid) 2.2 ± 0.3 (Predicted)See Section 3 for analysis

pKa and Electronic Properties Analysis

Understanding the pKa of this compound is essential for predicting its behavior in nucleophilic substitutions and its ionization state in physiological media.

Theoretical Derivation

The basicity of the pyridine nitrogen is modulated by the electronic effects of substituents at the 3- and 5-positions.[1]

  • Pyridine (Reference): pKa ≈ 5.25.

  • Effect of 3-Fluoro Group: Fluorine is a strong electron-withdrawing group (EWG) via the inductive effect (-I), significantly reducing electron density on the ring nitrogen.[1]

    • Data Point: 3-Fluoropyridine pKa ≈ 2.97.[1]

  • Effect of 5-Chloromethyl Group: The chloromethyl group (-CH₂Cl) is also electron-withdrawing relative to a methyl group (due to the electronegative chlorine), though less so than fluorine.[1]

    • Estimation: A 3-chloromethyl group typically lowers the pyridine pKa by ~0.5–1.0 unit compared to 3-methylpyridine (pKa 5.68).

pKa Calculation

Combining these effects, the cumulative electron withdrawal renders the nitrogen significantly less basic than unsubstituted pyridine.




[1]
Electronic Distribution Diagram (Graphviz)[1]

G Pyridine Pyridine (pKa 5.25) Fluorine 3-Fluoro Effect (-I Inductive) ΔpKa ≈ -2.3 Pyridine->Fluorine Substitution Chloromethyl 5-Chloromethyl Effect (-I Inductive) ΔpKa ≈ -0.8 Fluorine->Chloromethyl Substitution Target This compound (pKa ≈ 2.2) Chloromethyl->Target Result

Figure 1: Additive electronic effects lowering the basicity of the pyridine ring.[1]

Synthesis and Manufacturing

The synthesis typically proceeds from 5-fluoronicotinic acid derivatives.[1] The key challenge is preserving the chloromethyl group, which is highly reactive.

Synthetic Route[1][9][10]
  • Esterification/Reduction: 5-Fluoronicotinic acid is esterified and reduced to the alcohol.[1]

  • Chlorination: The alcohol is converted to the alkyl chloride using thionyl chloride (SOCl₂).

Synthesis Workflow (Graphviz)[1]

Synthesis Start 5-Fluoronicotinic Acid (CAS: 171178-45-3) Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-fluoronicotinate Step1->Inter1 Step2 Reduction (NaBH4, CaCl2, MeOH) Inter1->Step2 Inter2 (5-Fluoropyridin-3-yl)methanol Step2->Inter2 Step3 Chlorination (SOCl2, DCM, 0°C) Inter2->Step3 Product This compound HCl (CAS: 1222556-83-3) Step3->Product SO2 Byproducts: SO2, HCl Step3->SO2

Figure 2: Step-wise synthesis from 5-fluoronicotinic acid.

Reactivity & Applications

The chloromethyl group is a "soft" electrophile, highly susceptible to S_N2 reactions . The 5-fluoro group remains stable under mild nucleophilic conditions but can undergo S_NAr (Nucleophilic Aromatic Substitution) under forcing conditions with strong nucleophiles.[1]

Primary Reaction: Alkylation

The compound is primarily used to attach the 5-fluoro-3-pyridyl methyl group to amines, thiols, or phenols.[1]

Protocol: General N-Alkylation

  • Dissolution: Dissolve the amine (1.0 eq) in dry DMF or Acetonitrile.

  • Base Addition: Add excess base (K₂CO₃ or DIPEA, 2.0–3.0 eq) to neutralize the HCl salt of the reagent.

  • Addition: Add this compound HCl (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc.

Reactivity Profile (Graphviz)[1]

Reactivity Reagent This compound Path1 Amine (R-NH2) + Base Reagent->Path1 Path2 Thiol (R-SH) + Base Reagent->Path2 Path3 Water/OH- Reagent->Path3 Avoid Prod1 Aminomethyl Pyridine (Drug Linker) Path1->Prod1 Prod2 Thioether (Agrochemicals) Path2->Prod2 Prod3 Hydrolysis (Alcohol Impurity) Path3->Prod3 Avoid

Figure 3: Divergent reactivity pathways. Hydrolysis is a competing side reaction.[1]

Handling, Safety, and Stability

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corr. 1B H314Causes severe skin burns and eye damage.
Acute Tox. 4 H302Harmful if swallowed.
Stability Protocol
  • Moisture Sensitivity: The C-Cl bond is labile.[1] Exposure to atmospheric moisture converts the solid to a sticky gum (hydrolysis to alcohol) and releases HCl gas.

  • Storage:

    • Temperature: 2°C to 8°C .[2][3]

    • Atmosphere: Argon or Nitrogen (strictly anhydrous).[2]

    • Container: Tightly sealed glass vial with Parafilm/Teflon liner.[1]

  • Self-Alkylation: The free base can self-polymerize (intermolecular N-alkylation).[1] Always store as the HCl salt to suppress the nucleophilicity of the pyridine nitrogen.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1222556-83-3, this compound hydrochloride. Retrieved from [Link][1]

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] (Used for structural estimation of pKa shifts). Retrieved from [Link][1]

Sources

High-Purity 3-(Chloromethyl)-5-fluoropyridine: Sourcing, Validation, and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals requiring high-purity 3-(Chloromethyl)-5-fluoropyridine . It prioritizes chemical causality, rigorous validation, and strategic sourcing over simple lists.

Executive Summary

This compound (HCl Salt CAS: 1222556-83-3 ; Free Base CAS: 39891-37-7 ) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a "warhead" for introducing the 5-fluoropyridine moiety—a bioisostere often used to modulate pKa, metabolic stability, and lipophilicity in kinase inhibitors and GPCR ligands.

Sourcing this compound presents a specific technical challenge: the benzylic-type chloride is reactive.[1] Poor synthesis or storage leads to hydrolysis (alcohol formation) or dimerization, which can silently compromise yield in subsequent expensive coupling steps. This guide provides a self-validating framework for sourcing and verifying this material.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the material must meet specific CQAs. The hydrochloride salt is the preferred commercial form due to enhanced stability compared to the volatile and reactive free base.

Table 1: Technical Specifications & CQAs
AttributeSpecificationRationale
CAS (HCl) 1222556-83-3Definitive identifier for the stable salt form.[1][2]
Appearance White to off-white crystalline solidYellowing indicates degradation (N-oxide formation or polymerization).[1]
Purity (HPLC) ≥ 97.0% (Area %)Impurities >3% can compete in nucleophilic substitutions.
Identity (NMR) Conforms to structure (1H, 19F)19F NMR is critical to rule out regioisomers (e.g., 2-fluoro analogs).
Residual Alcohol < 1.0%The precursor (5-fluoropyridin-3-yl)methanol is the most common impurity.[1]
Moisture < 0.5% (LOD)Water accelerates hydrolysis of the chloromethyl group.

Synthesis & Impurity Landscape

Understanding the synthesis is the only way to predict the impurity profile. The standard industrial route involves the reduction of 5-fluoronicotinic acid followed by deoxyhalogenation.

Key Impurity Vectors[1]
  • Hydrolysis Precursor: Incomplete chlorination leaves (5-fluoropyridin-3-yl)methanol. This alcohol will compete with the desired chloride in alkylation reactions, leading to inseparable mixtures.

  • Regioisomers: If the starting material (5-fluoronicotinic acid) contained 2-fluoro or 6-fluoro isomers, these will persist.[1]

  • Dimerization: The free base can self-alkylate (intermolecular N-alkylation) if not immediately acidified.[1]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and where specific impurities originate.

SynthesisPath Start 5-Fluoronicotinic Acid Inter (5-Fluoropyridin-3-yl)methanol Start->Inter Reduction (LiAlH4 or BH3) Product This compound (Target) Inter->Product Chlorination (SOCl2) Impurity1 Impurity A: Residual Alcohol Inter->Impurity1 Incomplete Conversion Product->Impurity1 Hydrolysis (Wet Storage) Impurity2 Impurity B: Pyridinium Dimer Product->Impurity2 Self-Alkylation (If Free Base)

Figure 1: Synthesis pathway showing the origin of the critical alcohol impurity and potential dimerization risks.

Analytical Validation Protocols

Do not rely solely on the supplier's Certificate of Analysis (CoA). The reactivity of the chloromethyl group means degradation can occur during shipping.

Protocol A: 1H NMR Identity & Purity Check[1]
  • Solvent: DMSO-d6 (Avoid CDCl3 if it contains traces of HCl/water which might induce degradation during acquisition).[1]

  • Key Signals:

    • Chloromethyl CH2: Singlet around δ 4.8 - 4.9 ppm.[1]

    • Aromatic Protons: Three distinct signals. Look for the large J(H-F) coupling constants.

  • Diagnostic for Impurity: A shift of the methylene singlet to ~4.5 ppm indicates the alcohol (hydrolysis product).

Protocol B: 19F NMR Regioisomer Screen
  • Rationale: 1H NMR often shows overlapping aromatic multiplets. 19F NMR provides a clean singlet (or doublet/triplet depending on decoupling) that instantly reveals if you have the wrong isomer (e.g., 2-fluoro vs 5-fluoro).[1]

  • Standard: 5-Fluoropyridine signal typically appears around -120 to -130 ppm (referenced to CFCl3). Any secondary peaks >1% indicate isomeric contamination.

Protocol C: HPLC Purity (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: UV at 254 nm.

  • Note: The chloromethyl group is susceptible to hydrolysis in aqueous mobile phases.[3] Run samples immediately after preparation. Do not leave in the autosampler overnight.

Sourcing Strategy & Supplier Landscape[1]

Sourcing should be tiered based on the development stage.

Supplier Qualification Workflow

The following logic determines which supplier category matches your current need.

SourcingLogic Start Define Requirement Scale Scale Needed? Start->Scale Gram < 10 Grams (Discovery) Scale->Gram Kilo > 100 Grams (Process Dev) Scale->Kilo Catalog Catalog Suppliers (Sigma, Fluorochem, Enamine) Gram->Catalog CRO Custom Synthesis / Bulk (ChemContract, Wisconn) Kilo->CRO CheckStock Check Stock & Purity Catalog->CheckStock Audit Request Batch Sample & Stability Data CRO->Audit

Figure 2: Decision matrix for selecting between catalog distributors and bulk manufacturers.[1]

Recommended Suppliers

Note: Ensure to verify current stock and batch-specific CoAs.

1. Discovery Scale (< 10g) - High Speed[1]
  • Sigma-Aldrich (Merck): Reliable for small reference standards.[1] Offers the HCl salt (Product # varies by region).

  • Fluorochem: UK-based, excellent inventory for fluorinated heterocycles.[1] Often stocks the HCl salt (Cat# 047341).

  • Enamine: Major building block supplier. Good for "make-on-demand" if out of stock, but usually holds stock of this common scaffold.[1]

  • BLD Pharm: Strong presence in heterocyclic building blocks with competitive pricing for 1g-10g sizes.[1]

2. Process/Bulk Scale (> 100g) - High Consistency
  • ChemContract: Specializes in custom synthesis of halogenated pyridines.

  • Combi-Blocks: Often bridges the gap between catalog and bulk; frequently lists larger pack sizes (25g, 100g) in stock.

  • Apollo Scientific: Strong capability in fluorinated aromatics sourcing and bulk manufacturing.

Handling & Safety (E-E-A-T)

Warning: this compound is an alkylating agent .[1]

  • Toxicity: It causes severe skin burns and eye damage (H314). It is potentially mutagenic due to its ability to alkylate DNA.

  • Handling: Use a fume hood. Double-glove (nitrile) is recommended.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture ingress will liberate HCl gas and convert the solid to a sticky alcohol mass.

References

  • National Center for Biotechnology Information (NCBI).

  • Sigma-Aldrich. Product Specification: this compound hydrochloride.
  • Fluorochem. Safety Data Sheet (SDS) for this compound hydrochloride.

  • O'Hagan, D. "Fluorine in medicinal chemistry." Journal of Fluorine Chemistry, 2010. (Contextual grounding for the use of 5-fluoropyridine scaffolds).

Sources

3-(Chloromethyl)-5-fluoropyridine PubChem CID 21698425

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Chloromethyl)-5-fluoropyridine (PubChem CID: 21698425): A Key Building Block in Modern Synthesis

Executive Summary

This compound is a pivotal bifunctional reagent that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and agrochemical synthesis. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications. By strategically positioning a reactive chloromethyl group and a modulating fluorine atom on a pyridine scaffold, this molecule offers a versatile platform for the synthesis of novel compounds. The presence of fluorine is critical for enhancing pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules, making this building block invaluable for drug development professionals. This document will explore its synthesis, detail its characteristic reactions, and provide practical protocols and safety guidelines for its use in a research setting.

The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of fluorine atoms onto this scaffold has become a cornerstone of modern drug design.[1] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's properties by:

  • Modulating Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for tuning a drug's solubility, cell permeability, and off-target activity.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended half-life and improved bioavailability of the drug candidate.[1]

  • Improving Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets and can alter the conformation of a molecule to better fit a binding pocket.

This compound serves as a direct and efficient handle to introduce the (5-fluoropyridin-3-yl)methyl moiety, combining the benefits of the pyridine core and fluorine substitution with a reactive site for facile chemical elaboration.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are essential for its effective use. The compound is most commonly supplied as a free base or as a more stable hydrochloride salt.

PropertyValueSource
PubChem CID 21698425[2]
CAS Number 39891-37-7[3]
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [3]
Predicted Boiling Point 191.1 ± 25.0 °C[3]
Predicted Density 1.270 ± 0.06 g/cm³[3]
Form Available as free base or hydrochloride salt (CAS: 1222556-83-3)[4][5]

Retrosynthetic Analysis and Synthetic Protocol

While numerous suppliers offer this reagent, understanding its synthesis is crucial for process development and cost analysis. A logical synthetic approach involves the selective chlorination of a readily available precursor, 5-fluoro-3-methylpyridine.

Retrosynthetic Pathway

A plausible retrosynthetic analysis points to the benzylic chlorination of 5-fluoro-3-methylpyridine as the most direct route. This precursor itself can be derived through various established methods for pyridine functionalization.

G cluster_main Retrosynthetic Analysis Target This compound Precursor1 5-Fluoro-3-methylpyridine Target->Precursor1 Benzylic Chlorination Precursor2 3,5-Disubstituted Pyridine Precursors (e.g., 3-amino-5-methylpyridine) Precursor1->Precursor2 Fluorination (e.g., Balz-Schiemann)

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Synthesis via Radical Chlorination

This protocol describes a standard laboratory-scale procedure for the synthesis of this compound from 5-fluoro-3-methylpyridine. The causality for this choice rests on the high selectivity of N-Chlorosuccinimide (NCS) for radical chlorination at the benzylic position over aromatic C-H bonds under appropriate initiation.

Reagents and Equipment:

  • 5-Fluoro-3-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (Solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoro-3-methylpyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in CCl₄ or an alternative appropriate solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution.

  • Initiation: Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.02 eq). Rationale: A radical initiator is required to start the chain reaction by generating a chlorine radical from NCS.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining active chlorine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. The chlorine atom is an excellent leaving group, facilitating the attachment of the fluoropyridinylmethyl moiety to a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an ideal substrate for Sₙ2 reactions. The workflow involves the reaction of this compound with a nucleophile, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_workflow General Reaction Workflow Start This compound (Electrophile) Product Substituted Product (5-Fluoro-3-pyridinyl)methyl-Nu Start->Product Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, ROH) Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Byproduct Byproducts (Base-HCl, Cl⁻) Base->Byproduct Product->Byproduct

Caption: Workflow for nucleophilic substitution using the title compound.

Protocol: Synthesis of a Tertiary Amine

This protocol details the synthesis of N-((5-fluoropyridin-3-yl)methyl)piperidine, a representative example of an Sₙ2 reaction that is foundational in building compound libraries for drug discovery.

Reagents and Equipment:

  • This compound hydrochloride[5]

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound hydrochloride (1.0 eq) and the chosen solvent (e.g., ACN).

  • Base Addition: Add potassium carbonate (2.5 eq). Rationale: K₂CO₃ is a mild, inexpensive base that neutralizes the HCl salt of the starting material and the HCl generated during the reaction. An excess ensures the reaction goes to completion.

  • Nucleophile Addition: Add piperidine (1.1 eq) to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50°C to accelerate the reaction. Monitor progress by TLC.

  • Workup: Upon completion, filter off the inorganic salts and wash with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography if necessary to yield the desired tertiary amine.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of high-value chemical entities.

  • Pharmaceuticals: It is a key intermediate for compounds targeting a range of diseases. Its structure is particularly valuable for developing kinase inhibitors, antiviral agents, and anticancer therapeutics where the fluoropyridine moiety can interact with the target protein and enhance drug-like properties.[6]

  • Agrochemicals: The trifluoromethylpyridine scaffold, a close relative, is a dominant feature in modern pesticides.[7][8] By extension, this compound is an attractive intermediate for creating novel herbicides, fungicides, and insecticides with potentially improved efficacy and selectivity.

  • Combinatorial Chemistry: Its well-defined reactivity makes it an ideal reagent for constructing large, diverse libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds.

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is imperative due to its hazardous nature.

Hazard ClassGHS StatementPrecautionary Code
Acute Toxicity, Oral H302: Harmful if swallowedP270, P301+P312
Skin Irritation H315: Causes skin irritationP264, P280
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271

Source: Based on data for the hydrochloride salt.[5]

Safe Handling Procedures:

  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][10]

  • Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[10]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture ingress and degradation.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound, PubChem CID 21698425, is more than a simple chemical reagent; it is a strategic tool for molecular design. By providing a robust pyridine core, a performance-enhancing fluorine atom, and a reactive chloromethyl handle, it empowers chemists to efficiently synthesize complex molecules. Its proven value as an intermediate in the creation of pharmaceuticals and its high potential in agrochemical development underscore its importance. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and safe handling is essential to fully leverage its synthetic potential.

References

  • This compound hydrochloride . chem-contract. [Link]

  • This compound | C6H5ClFN | CID 21698425 . PubChem. [Link]

  • 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 . PubChem. [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 . PubChem. [Link]

  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • This compound hydrochloride . MySkinRecipes. [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 . PubChem. [Link]

  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 . PubChem. [Link]

  • Fluorine in drug discovery: Role, design and case studies . Pre-proof Manuscript. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PMC. [Link]

  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 . PubChem. [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • Preparation of \trifluoromethyl\pyridines - EP 0110690 A1.
  • Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. [Link]

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Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 3-(Chloromethyl)-5-fluoropyridine from 3-Picoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-step protocol for the synthesis of 3-(Chloromethyl)-5-fluoropyridine, a valuable fluorinated pyridine building block, starting from the readily available commodity chemical, 3-picoline (3-methylpyridine). Fluorinated pyridine derivatives are critical structural motifs in a wide range of modern agrochemicals and pharmaceuticals, where the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document outlines a robust and logical synthetic pathway, detailing each transformation with step-by-step protocols, mechanistic insights, and critical safety considerations suitable for implementation in a research or process development laboratory. The described pathway proceeds through the formation of a key intermediate, 3-fluoro-5-methylpyridine, followed by a series of functional group manipulations—oxidation, reduction, and chlorination—to yield the final target molecule.

Overall Synthetic Strategy

The conversion of 3-picoline to this compound is a non-trivial process that requires the strategic introduction of a fluorine atom onto the pyridine ring and the conversion of a methyl group into a chloromethyl group. A direct, one-pot conversion is not feasible. The chosen strategy is a sequential, seven-step synthesis that logically separates the ring functionalization from the side-chain modification.

The overall workflow is visualized below:

G cluster_0 Part 1: Synthesis of 3-Fluoro-5-methylpyridine cluster_1 Part 2: Functional Group Transformation Picoline 3-Picoline NitroPicoline 3-Methyl-5-nitropyridine Picoline->NitroPicoline Nitration AminoPicoline 3-Amino-5-methylpyridine NitroPicoline->AminoPicoline Reduction FluoroPicoline 3-Fluoro-5-methylpyridine AminoPicoline->FluoroPicoline Balz-Schiemann Fluorination FluoroPicoline_ref 3-Fluoro-5-methylpyridine FluoroNicotinicAcid 5-Fluoronicotinic Acid FluoroPicoline_ref->FluoroNicotinicAcid Oxidation FluoroNicotinateEster Methyl 5-fluoronicotinate FluoroNicotinicAcid->FluoroNicotinateEster Esterification FluoroPyridylMethanol (5-Fluoro-3-pyridinyl)methanol FluoroNicotinateEster->FluoroPyridylMethanol Reduction FinalProduct This compound FluoroPyridylMethanol->FinalProduct Chlorination

Figure 1: Overall synthetic workflow from 3-Picoline to this compound.

Part I: Synthesis of the Key Intermediate, 3-Fluoro-5-methylpyridine

This initial phase focuses on the challenging task of introducing a fluorine atom at the 5-position of the 3-picoline scaffold. The strategy employs a classic aromatic functionalization route: nitration to introduce a functional handle, reduction of the nitro group to an amine, and finally, a Balz-Schiemann reaction to convert the amino group into the desired fluorine substituent.

Protocol 1.1: Nitration of 3-Picoline

Principle: Direct electrophilic nitration of the pyridine ring. While the pyridine ring is generally deactivated towards electrophilic substitution, the reaction can be forced under harsh conditions (oleum) to yield the 3-nitro derivative, which in the case of 3-picoline, directs to the 5-position.

Materials:

  • 3-Picoline

  • Fuming Sulfuric Acid (20% SO₃)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 200 mL of fuming sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 46.5 g (0.5 mol) of 3-picoline to the cold acid while maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Add 55.5 g (0.55 mol) of powdered potassium nitrate portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly heat the mixture to 100 °C and maintain for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding solid sodium carbonate until the pH is ~8. This step is highly exothermic and will release large volumes of CO₂; perform with vigorous stirring in a large vessel.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methyl-5-nitropyridine.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety: This reaction uses highly corrosive fuming sulfuric acid and involves a highly exothermic neutralization. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and face shield.

Protocol 1.2: Reduction of 3-Methyl-5-nitropyridine

Principle: The nitro group is selectively reduced to a primary amine using a standard metal-acid system, such as tin(II) chloride in hydrochloric acid.

Materials:

  • 3-Methyl-5-nitropyridine

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Dissolve 27.6 g (0.2 mol) of 3-methyl-5-nitropyridine in 150 mL of concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 135.4 g (0.6 mol) of tin(II) chloride dihydrate to the solution. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath.

  • Neutralization: Carefully add 50% NaOH solution until the precipitated tin salts redissolve and the solution is strongly basic (pH > 12).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-methylpyridine as a solid.

Safety: The reaction involves concentrated acid and a strong base. The neutralization is exothermic. Perform all operations in a fume hood.

Protocol 1.3: Balz-Schiemann Fluorination

Principle: This classic reaction converts an aromatic primary amine into a fluorine substituent via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[3]

Materials:

  • 3-Amino-5-methylpyridine

  • Tetrafluoroboric Acid (HBF₄, 48% in H₂O)

  • Sodium Nitrite (NaNO₂)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

Protocol:

  • Diazotization: In a flask suitable for low-temperature reactions, dissolve 10.8 g (0.1 mol) of 3-amino-5-methylpyridine in 50 mL of 48% HBF₄ at 0 °C.

  • Slowly add a pre-cooled solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of water, keeping the internal temperature between -5 °C and 0 °C.

  • Stir the resulting slurry for 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation of Salt: Filter the cold slurry, wash the precipitate with cold water, then cold methanol, and finally cold diethyl ether. Dry the salt under vacuum. DO NOT allow the dry salt to warm up; it is potentially explosive.

  • Decomposition: Gently heat the dry diazonium salt in a flask under an inert atmosphere. The decomposition will start, evolving N₂ and BF₃ gas. Control the heating to maintain a steady rate of gas evolution.

  • Workup: After gas evolution ceases, cool the flask. The crude product can be isolated by vacuum distillation of the residue.

  • Purification: The distilled product can be further purified by dissolving in diethyl ether, washing with saturated sodium bicarbonate solution, drying over MgSO₄, and redistilling.

Safety: Dry diazonium salts are shock-sensitive and can be explosive. Handle with extreme care, using safety shields. The decomposition step releases toxic BF₃ gas, which must be scrubbed through a basic solution. This protocol should only be performed by experienced chemists with appropriate safety measures in place.

Part II: Functional Group Transformation to the Final Product

With the key intermediate 3-fluoro-5-methylpyridine in hand, the focus shifts to converting the methyl group at the 3-position into the desired chloromethyl functionality. This is achieved via a three-step sequence: oxidation to a carboxylic acid, reduction to a primary alcohol, and final chlorination.

Protocol 2.1: Oxidation to 5-Fluoronicotinic Acid

Principle: The robust methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate. A similar oxidation of 3-picoline to nicotinic acid is well-established.[4]

Materials:

  • 3-Fluoro-5-methylpyridine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl)

Protocol:

  • Reaction Setup: Suspend 11.1 g (0.1 mol) of 3-fluoro-5-methylpyridine in 200 mL of water in a 1 L flask equipped with a mechanical stirrer and reflux condenser.

  • Oxidant Addition: Heat the mixture to 85 °C. Add 34.8 g (0.22 mol) of potassium permanganate in small portions over 2 hours, maintaining the temperature between 85-95 °C.

  • Reaction: After the addition is complete, continue heating and stirring for an additional 1 hour. A brown precipitate of MnO₂ will form.

  • Workup: Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with hot water.

  • Precipitation: Combine the filtrate and washings. Acidify with concentrated HCl to pH 3-4. The product, 5-fluoronicotinic acid, will precipitate.

  • Isolation: Cool the mixture in an ice bath for 1 hour, then collect the solid product by filtration. Wash with cold water and dry under vacuum.

Safety: The reaction with potassium permanganate is highly exothermic. Control the rate of addition carefully to avoid an uncontrolled temperature increase.

Protocol 2.2: Reduction to (5-Fluoro-3-pyridinyl)methanol

Principle: The carboxylic acid is first converted to its methyl ester for a cleaner reduction. The ester is then reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄).[5]

Materials:

  • 5-Fluoronicotinic Acid

  • Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

  • Ethyl Acetate

Protocol:

  • Esterification:

    • In a round-bottom flask, suspend 14.1 g (0.1 mol) of 5-fluoronicotinic acid in 150 mL of methanol.

    • Carefully add 5 mL of concentrated sulfuric acid.

    • Heat the mixture to reflux for 5 hours.

    • Cool the solution, remove most of the methanol under reduced pressure, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, methyl 5-fluoronicotinate, with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to use directly in the next step.

  • Reduction:

    • Reaction Setup: In a dry three-necked flask under an inert atmosphere (N₂ or Ar), suspend 4.5 g (0.12 mol) of LiAlH₄ in 100 mL of anhydrous THF and cool to 0 °C.

    • Substrate Addition: Dissolve the crude methyl 5-fluoronicotinate from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Quenching (Fieser method): Cool the reaction to 0 °C. Very carefully and slowly add 4.5 mL of water, followed by 4.5 mL of 15% NaOH solution, and finally 13.5 mL of water.

    • Workup: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield (5-fluoro-3-pyridinyl)methanol.

Safety: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

Protocol 2.3: Chlorination to this compound

Principle: The primary alcohol is converted to the corresponding alkyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, though for an achiral primary alcohol, the primary concern is achieving complete conversion without side reactions.[6][7][8]

Materials:

  • (5-Fluoro-3-pyridinyl)methanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

Protocol:

  • Reaction Setup: Dissolve 12.7 g (0.09 mol) of (5-fluoro-3-pyridinyl)methanol in 150 mL of anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add 8.7 mL (14.2 g, 0.12 mol) of thionyl chloride dropwise via a syringe.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 3 hours. Gaseous byproducts (SO₂ and HCl) will be evolved.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH ~8).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[9]

Safety: Thionyl chloride is a corrosive and lachrymatory liquid that reacts with moisture to release toxic HCl and SO₂ gases. Handle only in a fume hood. The workup and neutralization steps are exothermic and release gas; perform slowly and with caution.

Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield (%)
1.1 3-PicolineKNO₃, Fuming H₂SO₄Neat10050-60
1.2 3-Methyl-5-nitropyridineSnCl₂·2H₂O, conc. HClHCl (aq)Reflux85-95
1.3 3-Amino-5-methylpyridineHBF₄, NaNO₂H₂O0 → Heat40-50
2.1 3-Fluoro-5-methylpyridineKMnO₄Water85-9570-80
2.2a 5-Fluoronicotinic AcidMeOH, H₂SO₄MethanolReflux90-95
2.2b Methyl 5-fluoronicotinateLiAlH₄THF0 → RT80-90
2.3 (5-Fluoro-3-pyridinyl)methanolSOCl₂DCM0 → RT85-95

References

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • ReactionWeb.io. (2025). Alcohol + SOCl2. [Link]

  • Google Patents. (Date Not Available). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.
  • The Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • ChemIntell. (2026). Exploring the Chemistry of Pyridine N-Oxides: Focus on 3-Picoline N-Oxide. [Link]

  • Google Patents. (Date Not Available). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Chem-Impex. (Date Not Available). 3-Fluoro-5-methylpyridine. [Link]

  • Unagida, H., et al. (Date Not Available). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

  • PubChem. (Date Not Available). This compound. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. [Link]

Sources

Application Notes and Protocols for 3-(Chloromethyl)-5-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Chloromethyl)-5-fluoropyridine as a critical building block in medicinal chemistry. We delve into the underlying principles of its reactivity, offer detailed, field-proven protocols for its application in nucleophilic substitution reactions, and present case studies illustrating its role in the synthesis of biologically active molecules. This guide is designed to bridge theoretical knowledge with practical application, ensuring both scientific integrity and successful experimental outcomes.

Introduction: The Strategic Importance of the 3-Fluoro-5-methylpyridine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate key physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] The fluoropyridine scaffold, in particular, is a privileged structural motif found in numerous approved drugs and clinical candidates.[4]

This compound serves as a versatile and highly valuable reagent for introducing the 3-fluoro-5-methylpyridine moiety. Its utility stems from the presence of a reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile connection of the fluoropyridine core to a wide array of molecular scaffolds. This guide will focus on the practical application of this reagent, providing the necessary theoretical background and experimental protocols to empower chemists in their drug discovery endeavors.

Core Concepts: Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom, displacing the chloride leaving group.

The fluorine atom at the 3-position and the nitrogen atom within the pyridine ring are electron-withdrawing, which can influence the reactivity of the chloromethyl group. While the primary reactive site is the chloromethyl carbon, under certain conditions, particularly with strong nucleophiles and elevated temperatures, nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon could be a competing pathway, although this is less common for this specific isomer.

Key Factors Influencing Nucleophilic Substitution:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, primary amines) will react more readily.

  • Base: A non-nucleophilic base is often required to deprotonate acidic nucleophiles (e.g., phenols, secondary amines, thiols), generating the more potent anionic nucleophile.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they can solvate the cation of the nucleophile's salt while not significantly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: While many reactions proceed efficiently at room temperature, heating can be employed to accelerate slower reactions.

Experimental Protocols

The following protocols are designed to be robust starting points for the N-alkylation and O-alkylation of various nucleophiles using this compound. Researchers should consider these as templates and may need to optimize conditions for their specific substrates.

General Protocol for N-Alkylation of Amines

This protocol outlines a general procedure for the reaction of primary and secondary amines with this compound.

dot

Caption: General workflow for N-alkylation reactions.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 - 1.2 eq) and the chosen anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq) to the stirring solution.

  • In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[5]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction, especially when using hydroscopic reagents.

  • Anhydrous Solvents: Water can compete as a nucleophile, leading to the formation of (5-fluoro-3-pyridyl)methanol as a byproduct.

  • Excess Base: Ensures complete deprotonation of the amine (if it's a salt) or neutralizes the HCl generated if the amine is neutral, driving the reaction to completion. K₂CO₃ is a solid base suitable for many reactions, while DIPEA is a liquid organic base that can be useful for ensuring homogeneity.

  • Dropwise Addition: Helps to control any potential exotherm, particularly for highly reactive amines.

Protocol for O-Alkylation of Phenols

This protocol is tailored for the alkylation of phenolic substrates, which are generally less nucleophilic than amines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenol nucleophile (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenol (1.0 - 1.2 eq), the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Heat the reaction to 50-80°C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Rationale for Procedural Modifications:

  • Stronger Base/Solvent Combination: Phenols are less acidic than protonated amines, and the resulting phenoxides are less nucleophilic. Using a stronger base like Cs₂CO₃ and a solvent like DMF that effectively promotes SN2 reactions is often necessary.

  • Elevated Temperature: The lower nucleophilicity of phenols often requires thermal energy to achieve a reasonable reaction rate.

Safety and Handling

This compound and its related compounds should be handled with care in a well-ventilated fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[6][7] If inhaled, move to fresh air.[6][9]

  • Skin Contact: This compound can cause skin irritation.[6] In case of contact, wash the affected area thoroughly with soap and water.[6][9]

  • Eye Contact: Can cause serious eye irritation.[6] In case of contact, rinse cautiously with water for several minutes.[6][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Data Presentation: Representative Reaction Data

The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with this compound, based on established chemical principles.

NucleophileBaseSolventTemperature (°C)Time (h)ProductPredicted Yield (%)
MorpholineK₂CO₃CH₃CN2544-((5-Fluoropyridin-3-yl)methyl)morpholine>90
AnilineDIPEADMF5012N-((5-Fluoropyridin-3-yl)methyl)aniline75-85
4-MethoxyphenolCs₂CO₃DMF6083-((4-Methoxy-phenoxy)methyl)-5-fluoropyridine80-90
Sodium AzideN/ADMSO2563-(Azidomethyl)-5-fluoropyridine>95
ThiophenolK₂CO₃DMF2525-Fluoro-3-((phenylthio)methyl)pyridine>90

Case Study: Synthesis of a Kinase Inhibitor Precursor

The 3-fluoro-5-methylpyridine moiety is often incorporated into kinase inhibitors to enhance binding affinity and improve pharmacokinetic profiles.[10] A common synthetic route involves the coupling of this compound with a heterocyclic amine core.

dot

Caption: Synthetic pathway to a kinase inhibitor precursor.

This synthetic step leverages the N-alkylation protocol described in Section 3.1. The resulting intermediate, which now contains the key fluoropyridine fragment, can then undergo further chemical transformations to yield the final active pharmaceutical ingredient (API). The fluorine atom can engage in favorable interactions within the kinase binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor, both contributing to the overall potency of the molecule.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its straightforward reactivity in nucleophilic substitution reactions provides a reliable method for incorporating the biologically significant 3-fluoro-5-methylpyridine moiety into a diverse range of molecular architectures. By understanding the principles of its reactivity and adhering to the robust protocols outlined in this guide, researchers can effectively utilize this building block to accelerate their drug discovery and development programs.

References

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubMed. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Retrieved from [Link]

  • SciSpace. (2019). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

Sources

Application Notes & Protocol: Nucleophilic Aromatic Substitution (SNAr) with 3-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for performing Nucleophilic Aromatic Substitution (SNAr) reactions using 3-(Chloromethyl)-5-fluoropyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel substituted pyridine derivatives.[1][2] We will delve into the mechanistic underpinnings of the SNAr reaction on this specific substrate, address the unique reactivity challenges posed by the substituent pattern, and provide a robust, step-by-step protocol for its successful implementation. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Fluoropyridines in SNAr

Nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatic systems, particularly fluoropyridines, is a cornerstone of modern synthetic and medicinal chemistry.[3] The pyridine ring's inherent electron-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of strongly electronegative substituents like fluorine.[4]

Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an exceptional leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate, not the departure of the leaving group.[3][5] The high electronegativity of fluorine powerfully polarizes the carbon-fluorine bond, rendering the ipso-carbon highly electrophilic and ripe for attack.[6] This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-analogs, improving functional group tolerance in complex molecules.[3]

The substrate, this compound, presents a unique scaffold with two potential sites for nucleophilic attack: the benzylic-type carbon of the chloromethyl group (via an SN2 pathway) and the C-5 carbon bearing the fluorine atom (via an SNAr pathway). This guide focuses exclusively on the SNAr pathway, targeting the displacement of the fluoride.

Reaction Mechanism and Substrate-Specific Considerations

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][8]

  • Elimination (Leaving Group Departure): The aromaticity of the ring is restored through the elimination of the fluoride leaving group, yielding the substituted pyridine product.

Caption: General mechanism of SNAr on this compound.

Key Considerations for this compound:

A critical aspect of SNAr on pyridines is the position of the leaving group. Reactivity is highest when the leaving group is at the C-2 or C-4 positions (ortho or para to the ring nitrogen). This is because the electronegative nitrogen atom can directly participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[6][7]

In our substrate, the fluorine leaving group is at the C-5 position (meta to the nitrogen). The nitrogen cannot directly delocalize the negative charge from this position, making the reaction inherently more challenging than at C-2 or C-4. Reactions at the C-3/C-5 position are generally less favorable and often require more forcing conditions (e.g., higher temperatures, stronger bases, or more potent nucleophiles) to achieve reasonable conversion.[6][9] The presence of the electron-withdrawing chloromethyl group at C-3 provides some electronic activation, but the positional disadvantage remains the primary kinetic hurdle.

Detailed Experimental Protocol

This protocol provides a general framework for the SNAr reaction of this compound with various O-, N-, and S-centered nucleophiles. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.

3.1. Materials and Reagents

  • Substrate: this compound

  • Nucleophile: e.g., a secondary amine (morpholine), a phenol, or a thiol (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH, 60% dispersion in mineral oil) for less acidic nucleophiles like alcohols (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)

  • Work-up Reagents: Ethyl acetate (EtOAc), water, brine (saturated NaCl solution)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Assemble the flask with a reflux condenser and connect it to an inert atmosphere (N₂ or Ar) line. Ensure the system is properly purged to remove air and moisture.

    • Causality: An inert atmosphere is crucial, especially when using strong, moisture-sensitive bases like NaH, to prevent quenching and ensure full deprotonation of the nucleophile.[3]

  • Reagent Addition:

    • To the flask, add the nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the anhydrous polar aprotic solvent to achieve a suitable concentration, typically 0.1-0.5 M with respect to the limiting reagent.

    • Causality: Polar aprotic solvents like DMF or DMSO are ideal because they effectively solvate the base's cation, leaving a more "naked" and highly reactive nucleophilic anion, which accelerates the rate-determining attack on the pyridine ring.[6]

    • If using NaH, first add the nucleophile (e.g., an alcohol) to a suspension of NaH (1.2 eq) in the solvent at 0 °C and allow it to stir for 30 minutes, or until hydrogen evolution ceases, to pre-form the alkoxide.

  • Reaction Execution:

    • Add the this compound (1.0 equivalent) to the stirring mixture, either as a solid or dissolved in a small amount of the reaction solvent.

    • Heat the reaction mixture to the desired temperature (typically starting at 80-120 °C).

    • Causality: Heating is generally required to overcome the higher activation energy associated with nucleophilic attack at the less-activated C-5 position.[6]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and then brine to remove residual solvent and salts.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-substituted-3-(chloromethyl)pyridine product.

Summary of Recommended Reaction Conditions

The optimal conditions will vary based on the nucleophilicity and steric bulk of the chosen nucleophile. The following table provides a general guideline.

Nucleophile ClassExample NucleophileRecommended BaseSolventTypical Temp. (°C)Notes
Nitrogen Morpholine, PiperidineK₂CO₃, Cs₂CO₃DMF, DMSO80 - 110Generally robust and high-yielding.
Oxygen (Phenols) 4-MethoxyphenolK₂CO₃, Cs₂CO₃DMF, NMP100 - 130Requires higher temperatures due to lower nucleophilicity.
Oxygen (Alcohols) Benzyl alcoholNaH, KOtBuTHF, DMF60 - 100Requires a strong base to form the more potent alkoxide.
Sulfur ThiophenolK₂CO₃, K₃PO₄DMF, DMSO60 - 90Thiols are excellent nucleophiles; reactions are often faster.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for this SNAr protocol.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep Inert Atmosphere Setup (N₂ or Ar Purge) add_reagents Add Nucleophile, Base, Solvent, and Substrate prep->add_reagents heat Heat and Stir (80-130 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Wash, Dry, and Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General laboratory workflow for the SNAr protocol.

Conclusion

The nucleophilic aromatic substitution on this compound is a valuable transformation for accessing novel chemical matter. While the C-5 position presents a higher kinetic barrier to substitution compared to the C-2 or C-4 positions, successful reactions can be achieved with careful selection of a polar aprotic solvent, an appropriate base, and elevated temperatures. The protocol and guidelines presented here offer a solid foundation for researchers to explore the synthetic utility of this important heterocyclic building block, enabling the development of new molecular entities for pharmaceutical and agrochemical applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • American Chemical Society. (2014).
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • MySkinRecipes. This compound hydrochloride.
  • Unknown Source. Pyridines: properties, syntheses & reactivity.
  • BenchChem. (2025).
  • ResearchGate. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • ResearchGate. (2017).
  • YouTube. (2013).
  • YouTube. (2019).

Sources

Application Notes and Protocols: 3-(Chloromethyl)-5-fluoropyridine as a Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapeutics, protein kinase inhibitors represent a cornerstone of precision medicine.[1][2] Within this class of therapeutics, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates has become a prevalent and highly successful strategy.[3][4][5] Fluorinated heterocycles, such as derivatives of pyridine, offer a unique confluence of properties that can significantly enhance the pharmacological profile of a molecule. The introduction of fluorine can modulate key physicochemical parameters including lipophilicity, metabolic stability, and the basicity (pKa) of nearby nitrogen atoms.[3][6] These modifications can lead to improved binding affinity for the target kinase, enhanced cell permeability, and a more favorable pharmacokinetic profile.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-(Chloromethyl)-5-fluoropyridine as a versatile and valuable building block in the synthesis of potent kinase inhibitors. We will delve into the chemical reactivity of this reagent, provide a detailed, field-proven protocol for its incorporation into a clinically relevant kinase inhibitor scaffold, and discuss the structure-activity relationship (SAR) insights gleaned from the resulting compounds.

Featured Application: Synthesis of UNC2025, a Potent Dual MER/FLT3 Kinase Inhibitor

A prime exemplar of the strategic use of this compound is in the synthesis of UNC2025 , a potent, orally bioavailable dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[5][6][7][8][9][10][11] Both MERTK and FLT3 are key targets in acute leukemia, making UNC2025 a highly promising therapeutic candidate.[6][7][10] The synthesis of UNC2025 showcases the utility of the chloromethyl group for introducing a key side chain that occupies a critical region of the kinase ATP-binding pocket.

Chemical Properties and Reactivity of this compound

This compound is a bifunctional reagent. The chloromethyl group at the 3-position is a reactive electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of moieties, most commonly through reaction with amines, phenols, or thiols. The fluorine atom at the 5-position, through its electron-withdrawing inductive effect, reduces the basicity of the pyridine nitrogen. This can be advantageous in kinase inhibitor design, as it can fine-tune the hydrogen bonding interactions with the kinase hinge region.

Protocol: Synthesis of a Key Intermediate for UNC2025 via Nucleophilic Substitution

This protocol details the synthesis of a key intermediate in the total synthesis of UNC2025, illustrating the practical application of this compound in a drug discovery context. The reaction described is a nucleophilic substitution of the chlorine atom by an aniline derivative.

Reaction Scheme:

reagent1 Aniline Derivative (Nucleophile) product UNC2025 Intermediate reagent1->product Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, CH3CN) Heat reagent2 This compound reagent2->product

Caption: Synthetic scheme for the SN2 reaction.

Materials and Reagents:

  • 2-amino-4-(substituted)-aniline derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (or other suitable eluents)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-amino-4-(substituted)-aniline derivative (1.0 eq) and the chosen anhydrous solvent (DMF or CH₃CN).

  • Addition of Base: Add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq) to the stirred solution.

  • Addition of Electrophile: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using a solid base like K₂CO₃, filter the mixture. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure intermediate.

Causality Behind Experimental Choices:

  • Base: The use of a non-nucleophilic base like K₂CO₃ or DIPEA is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity without competing in the substitution reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.

  • Inert Atmosphere: This prevents potential side reactions with atmospheric moisture and oxygen, which could degrade the starting materials or product.

  • Temperature: Heating the reaction increases the rate of the SN2 reaction, ensuring a reasonable reaction time. The temperature is kept moderate to prevent potential side reactions or degradation.

The Role of the 3-Fluoro-5-(methyl)pyridine Moiety in Kinase Binding

The 3-fluoro-5-(methyl)pyridine moiety, installed using the building block, plays a significant role in the high-affinity binding of UNC2025 to its target kinases.

cluster_0 Kinase ATP Binding Pocket cluster_1 UNC2025 hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor UNC2025 inhibitor->hinge H-Bonding inhibitor->hydrophobic_pocket Hydrophobic Interactions fluoropyridine 5-Fluoropyridine Moiety fluoropyridine->gatekeeper Potential Favorable Interactions

Caption: Interactions of the fluoropyridine moiety.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase, a conserved motif that is essential for inhibitor binding. The fluorine atom's electron-withdrawing nature modulates the basicity of the pyridine nitrogen, optimizing the strength of this hydrogen bond.[3]

  • Hydrophobic and van der Waals Interactions: The pyridine ring itself can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues within the ATP-binding pocket.

  • Fluorine-Specific Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups in the active site, further enhancing binding affinity. It can also serve to displace water molecules from the binding site, which can be entropically favorable.

Data Presentation: Kinase Selectivity Profile of UNC2025

The following table summarizes the inhibitory activity of UNC2025 against its primary targets and other related kinases, highlighting its potency and selectivity.[5][6][7][8][12][13]

Kinase TargetIC₅₀ (nM)Kᵢ (nM)Cellular IC₅₀ (nM)Notes
MER 0.740.162.7Primary Target
FLT3 0.80.5914Primary Target
AXL 12213.3122>45-fold selectivity for MER over AXL
TYRO3 174.67301Member of the TAM family of kinases
TRKA 1.67--Off-target activity
TRKC 4.38--Off-target activity
KIT 8.18--Off-target activity

Conclusion and Future Outlook

This compound has proven to be a highly effective and strategic building block for the synthesis of potent and selective kinase inhibitors, as exemplified by the development of UNC2025. Its defined reactivity allows for the predictable and efficient introduction of key structural motifs that can significantly enhance the therapeutic profile of a drug candidate. The judicious use of this and similar fluorinated building blocks will undoubtedly continue to be a cornerstone of rational drug design in the pursuit of next-generation targeted therapies. Researchers are encouraged to explore the versatility of this reagent in their own kinase inhibitor discovery programs to unlock new therapeutic possibilities.

References

  • Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 907–912. [Link]

  • Tarasov, A. I., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2026). FDA 2025 - New Drug Approvals. [Link]

  • Cummings, C. T., et al. (2015). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Molecular Cancer Therapeutics, 14(9), 2014–2022. [Link]

  • Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • DeRyckere, D., et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research, 23(6), 1481–1492. [Link]

  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031–7041. [Link]

  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]

  • Wlodarchak, N., et al. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers in Chemistry, 8, 79. [Link]

  • Myers, S. H., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1044-1049. [Link]

  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry. [Link]

  • DeRyckere, D., et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research. [Link]

  • Zhang, W., et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. PubMed. [Link]

  • Chen, B., et al. (2022). The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. Molecules, 27(4), 1429. [Link]

  • Zhang, W., et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. ResearchGate. [Link]

  • Liu, J., et al. (2013). Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis. Journal of Medicinal Chemistry, 56(23), 9549–9561. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MER proto-oncogene, tyrosine kinase. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). MERTK (c-mer proto-oncogene tyrosine kinase). [Link]

  • Isobe, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

Sources

Application Note: Optimization of Cross-Coupling Parameters for Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridines represent a privileged scaffold in medicinal chemistry, offering modulated pKa, enhanced metabolic stability, and bioisosteric utility. However, they present a unique synthetic paradox: the high electronegativity of fluorine activates the pyridine ring toward Nucleophilic Aromatic Substitution (


) while simultaneously deactivating the ring toward oxidative addition in certain catalytic cycles.

This Application Note provides validated protocols for overcoming these competing pathways. We focus on maximizing chemoselectivity (C-C/C-N bond formation vs. defluorination) and handling the instability of 2-pyridyl organometallics.

The Electronic Landscape: The "Fluorine Effect"

Before selecting a catalyst, one must understand the electronic tug-of-war within a fluorinated pyridine substrate.

  • Activation of C-Cl/C-Br: The electron-withdrawing nature of fluorine pulls electron density from the ring, making C-Cl or C-Br bonds more electrophilic. This generally facilitates oxidative addition to Pd(0).[1]

  • The

    
     Trap:  The same electron deficiency makes the ring highly susceptible to attack by nucleophilic bases (alkoxides, amines) at the C-F position, particularly if the fluorine is ortho or para to the ring nitrogen.
    
  • The "Ortho Effect": A fluorine atom ortho to the coupling site can chelate Pd(II) intermediates or sterically hinder reductive elimination, requiring specific ligand geometries.

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the mechanistic divergence that leads to product vs. byproduct.

G Start Fluorinated Halopyridine (Substrate) Pd_Cycle Pd(0) Catalyst Entry Start->Pd_Cycle High Catalyst Activity Base_Attack Nucleophilic Base (e.g., NaOtBu, K2CO3) Start->Base_Attack High Temp / Strong Base OxAdd Oxidative Addition (at C-Cl/Br) Pd_Cycle->OxAdd SnAr_TS Meisenheimer Complex (at C-F) Base_Attack->SnAr_TS Coupling Cross-Coupling Product (Desired) OxAdd->Coupling Transmetallation Defluoro S_NAr Byproduct (Fluorine Displacement) SnAr_TS->Defluoro

Figure 1: Mechanistic competition between Palladium-catalyzed coupling and background Nucleophilic Aromatic Substitution (


).

Protocol A: Suzuki-Miyaura Coupling

Challenge: 2-Fluoropyridines form unstable boronic acids (rapid protodeboronation). Solution: Use MIDA Boronates for slow release or invert the coupling partners (Fluoropyridyl Halide + Stable Aryl Boronate).

Scenario 1: Coupling Fluoropyridyl Halides (Electrophile)

This is the preferred route. The fluorine atom activates the C-Cl/Br bond.

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (Robust, resists chelation) or Pd(OAc)₂/XPhos (for sterically hindered chlorides).

  • Base:

    
     (Mild, minimizes 
    
    
    
    risk compared to alkoxides).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:
  • Charge: To a reaction vial, add 2-fluoro-3-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.03 equiv / 3 mol%).

  • Inerting: Seal vial and purge with

    
     for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to pyridine).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Monitor by LCMS.[4] If defluorination is observed, lower temp to 70°C and switch catalyst to Pd(amphos)Cl₂.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Scenario 2: Coupling Fluoropyridyl Boronates (Nucleophile)

Critical Warning: Free 2-fluoropyridyl boronic acids degrade within minutes. You must use protected boronates.

  • Reagent: 2-Fluoropyridyl MIDA boronate.

  • Catalyst: Pd₂(dba)₃ / XPhos.[2][5]

  • Promoter: Cu(OAc)₂ (Often required for 2-pyridyl coupling to facilitate transmetallation).

Step-by-Step Protocol (MIDA Slow-Release):
  • Charge: Combine Aryl Bromide (1.0 equiv), 2-Fluoropyridyl MIDA boronate (1.5 equiv), and

    
     (0.5 equiv).
    
  • Catalyst: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

  • Solvent: Add DMF (anhydrous) and

    
     (5.0 equiv).
    
    • Why? The insolubility of

      
       in anhydrous DMF creates a "slow-release" mechanism where water is not added, but trace moisture hydrolyzes the MIDA ester slowly, matching the catalyst turnover rate [1].
      
  • Reaction: Heat to 100°C for 16 hours.

Protocol B: Buchwald-Hartwig Amination

Challenge: Amines are potent nucleophiles. If you try to couple an amine to a fluorochloropyridine, the amine may attack the Fluorine (


) instead of the Chlorine (Pd-coupling).

Strategy: Use a catalyst system with an extremely high rate of oxidative addition to outcompete the background


 reaction.
  • Ligand: BrettPhos or RuPhos (highly active for C-N bond formation).

  • Pre-catalyst: BrettPhos Pd G4 (ensures rapid initiation).

  • Base:

    
     (Weaker base than NaOtBu, preventing 
    
    
    
    ).
Step-by-Step Protocol:
  • Preparation: In a glovebox or under strict Argon flow.

  • Charge: Add Fluorochloropyridine (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add BrettPhos Pd G4 (0.02 equiv).

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

    • Tip: t-Amyl alcohol helps solubilize the base without promoting

      
       as aggressively as DMSO/DMF.
      
  • Reaction: Heat to 80°C.

    • Checkpoint: Check LCMS at 1 hour. If

      
       byproduct (amine displacing fluorine) > 5%, lower temperature to 60°C and increase catalyst loading to 5 mol%.
      

Decision Matrix & Troubleshooting

Use the following logic flow to select your initial conditions.

DecisionTree Start Substrate: Fluorinated Pyridine Role Is the Pyridine the Electrophile (Halide) or Nucleophile (Boron/Zinc)? Start->Role Electrophile Electrophile (Has Cl/Br/I) Role->Electrophile Nucleophile Nucleophile (Has B/Zn) Role->Nucleophile HalogenType Leaving Group? Electrophile->HalogenType BoronType Boron Species? Nucleophile->BoronType Cl_Br Cl or Br HalogenType->Cl_Br Suzuki_Std Protocol: Suzuki Pd(dppf)Cl2, K3PO4 Avoid strong alkoxides Cl_Br->Suzuki_Std Acid Boronic Acid BoronType->Acid MIDA MIDA / BF3K BoronType->MIDA Unstable STOP: High risk of protodeboronation. Convert to Ester/MIDA. Acid->Unstable SlowRelease Protocol: Slow Release Pd2(dba)3 + XPhos Anhydrous Base MIDA->SlowRelease

Figure 2: Experimental design workflow for fluorinated pyridine coupling.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Defluorination (

)
Base is too strong or Temp too high.Switch from NaOtBu/KOH to

or

. Lower Temp.
Protodeboronation Unstable 2-pyridyl boronic acid species.Use MIDA boronates or Potassium Trifluoroborates (

).
No Reaction (SM remains) Oxidative addition failure due to electron-poor ring.Switch to electron-rich bulky ligands (XPhos, tBuXPhos) or Pd-G4 precatalysts.
Homocoupling Oxygen presence or disproportionation.Degas solvents vigorously (sparge with Ar for 15 min).

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ohashi, M., & Ogoshi, S. (2014).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules.

  • BenchChem Application Note. (2025). "A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling."

Sources

amine alkylation using 3-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amine Alkylation with 3-(Chloromethyl)-5-fluoropyridine

Executive Summary

This guide details the protocol for alkylating primary and secondary amines using This compound hydrochloride . This specific electrophile is a high-value building block in medicinal chemistry.[1][2][3] The 3-fluoro-5-substituted pyridine motif acts as a bioisostere for phenyl rings, offering improved metabolic stability (blocking oxidation at the 3-position), reduced lipophilicity, and modulated basicity compared to non-fluorinated pyridines.

Key Technical Challenge: The reagent is supplied as a hydrochloride salt to prevent self-alkylation (polymerization). Successful application requires a protocol that balances in situ free-basing with rapid nucleophilic trapping to prevent reagent decomposition.

Strategic Foundation: The "Fluorine Effect" & Reactivity

Medicinal Chemistry Rationale

The incorporation of the fluorine atom at the C5 position is not merely decorative; it fundamentally alters the physicochemical profile of the pyridine ring:

  • Basicity Modulation: Fluorine is electron-withdrawing (

    
     effect). This lowers the 
    
    
    
    of the pyridine nitrogen, making the resulting product less likely to be protonated at physiological pH compared to a standard pyridine. This often improves membrane permeability.
  • Metabolic Blocking: The C3/C5 positions of pyridine are prone to oxidative metabolism. Blocking one site with an alkyl group and the other with fluorine significantly extends the metabolic half-life (

    
    ).
    
Mechanistic Insight ( Pathway)

The reaction proceeds via a classical bimolecular nucleophilic substitution (


).[4][5] However, the pyridine nitrogen introduces a competing pathway: Self-Quaternization .
  • The Trap: If the free base of the reagent is generated in the absence of the nucleophile, the pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to insoluble polymers.

  • The Solution: The protocol below utilizes in situ neutralization, ensuring the free base is consumed by the target amine faster than it can self-react.

ReactionMechanism Reagent Reagent (HCl Salt) Stable FreeBase Transient Free Base (Reactive Electrophile) Reagent->FreeBase Deprotonation Base Base (e.g., Cs2CO3) Base->FreeBase TS Transition State (SN2) FreeBase->TS + Amine Polymer Polymerization (Side Reaction) FreeBase->Polymer Slow Dimerization (If Amine absent) Amine Target Amine (Nucleophile) Amine->TS Product Alkylated Amine (Product) TS->Product -HCl

Figure 1: Mechanistic pathway highlighting the critical competition between productive alkylation and destructive polymerization.

Experimental Protocols

Protocol A: Standard Conditions (High Throughput/Robust)

Best for: Primary/Secondary amines with moderate nucleophilicity.

Reagents:

  • Amine Substrate (1.0 equiv)

  • This compound HCl (1.2 equiv)[6]

  • Cesium Carbonate (

    
    ) (3.0 equiv) OR DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the Amine Substrate and Acetonitrile (0.1 M concentration).

  • Base Addition: Add

    
     . Stir for 5 minutes to ensure a heterogeneous suspension.
    
    • Note: If solubility is an issue, use DMF and DIPEA.

  • Reagent Addition: Add This compound HCl in a single portion.

    • Why? Adding the salt directly to the amine/base mixture generates the reactive free base in the presence of the nucleophile, minimizing polymerization.

  • Reaction: Heat to 60°C for 4–16 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Finkelstein Catalysis (Sluggish Substrates)

Best for: Sterically hindered amines or electron-deficient anilines.

Concept: Sodium Iodide (NaI) reacts with the chloromethyl pyridine to form the corresponding iodomethyl pyridine in situ. The iodide is a better leaving group (


 times faster in 

), accelerating the reaction.

Reagents:

  • Add Sodium Iodide (NaI) (0.1 – 0.5 equiv) to Protocol A.

  • Solvent Change: Use Acetone or MeCN (NaI is soluble; NaCl precipitates, driving equilibrium).[5]

Self-Validating Systems & Troubleshooting

A robust experiment must have internal checks. Use this decision matrix to validate your results.

Observation (LCMS/TLC)DiagnosisCorrective Action
SM Amine remains, Reagent gone Reagent decomposed/polymerized.Add Reagent in 2 portions (0.6 eq at T=0, 0.6 eq at T=4h). Switch to Protocol B (NaI).
Product + M+182 peak (Dimer) Over-alkylation (Polyalkylation).The product is more nucleophilic than the starting material.[7] Use 0.8 equiv of alkyl halide or protect the amine (e.g., Boc-strategy) then alkylate.
No Reaction (Reagent intact) Nucleophile is too weak.Increase Temp to 80°C. Switch solvent to DMF (higher dielectric constant). Use stronger base (NaH) carefully.
Workflow Decision Tree

Workflow Start Start: Amine Substrate CheckNuc Is Amine Sterically Hindered? Start->CheckNuc StdProto Protocol A: MeCN, Cs2CO3, 60°C CheckNuc->StdProto No Finkel Protocol B: Add 0.2 eq NaI CheckNuc->Finkel Yes Monitor Monitor LCMS (4h) StdProto->Monitor Finkel->Monitor Complete Reaction Complete >90% Conv. Monitor->Complete Product Formed Incomplete Incomplete Conversion Monitor->Incomplete SM Remains Resubject Add 0.5 eq Reagent Increase Temp Incomplete->Resubject Resubject->Monitor

Figure 2: Operational workflow for optimizing alkylation conditions.

Safety & Handling (Critical)

  • Vesicant Warning: Picolyl chlorides (chloromethyl pyridines) are structurally similar to nitrogen mustards. They are potent alkylators and can cause severe skin blistering and sensitization.

    • Control: Always handle solids in a fume hood. Double glove (Nitrile).

    • Decontamination: Quench spills with dilute ammonia or 10% NaOH to destroy the alkylating potential before cleaning.

  • Stability: Store the hydrochloride salt at -20°C under argon. It is hygroscopic; moisture will hydrolyze the chloride to the alcohol (inactive).

References

  • Mechanism & Kinetics: Alkylation of Amines: General Mechanisms and Finkelstein Catalysis. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Heterocycles in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fluorinated Heterocycles for Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Agrochemical Researchers, and Process Development Scientists

Abstract & Strategic Context

In modern agrochemistry, approximately 50% of all newly registered active ingredients contain fluorine atoms. The "Fluorine Effect" is not merely about lipophilicity; it is a tool for modulating metabolic stability (blocking P450 oxidation sites), altering pKa to improve bioavailability, and inducing specific conformational changes via the gauche effect.

This guide addresses the two primary challenges in synthesizing fluorinated heterocycles:

  • Regiocontrol: Ensuring the fluorine atom ends up in the correct position during cyclization.

  • Late-Stage Functionalization: Introducing fluoroalkyl groups onto complex scaffolds when building blocks are unavailable.

Strategic Design: The Bioisostere Decision Matrix

Before selecting a synthetic route, researchers must define the physicochemical goal. The choice of fluorinated motif dictates the synthesis method.

Fluorinated MotifBioisosteric EquivalencePhysicochemical ImpactPreferred Synthetic Route
-F (Aryl) -HBlocks metabolic oxidation; minimal steric change.Electrophilic Fluorination (Selectfluor) or Balz-Schiemann.
-CF₃ -iPr (Isopropyl)High lipophilicity; strong electron-withdrawing.Protocol A: Cyclization with fluorinated building blocks.
-CHF₂ -OH / -SHH-bond donor capability; lipophilic modulator.Radical Difluoromethylation (Zn sulfinates).
-OCF₃ -OCH₃High lipophilicity; conformationally flexible.Nucleophilic trifluoromethoxylation.

Protocol A: Regioselective Synthesis of Trifluoromethyl Pyrazoles

Application: Synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides and insecticides (e.g., analogues of Fluxapyroxad or Penthiopyrad). Challenge: Condensing hydrazines with trifluoro-1,3-diketones often yields a mixture of 1,3- and 1,5-isomers. Separation is difficult and costly. Solution: Use of 2-bromo-3,3,3-trifluoropropene (BTP) as a regioselective building block via [3+2] cycloaddition.[1]

Materials
  • Substrate: Hydrazonyl chloride (generated in situ from aldehyde + hydrazine).

  • Reagent: 2-bromo-3,3,3-trifluoropropene (BTP) (Industrial feedstock, low cost).[1]

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Protocol
  • Hydrazonyl Chloride Formation:

    • Dissolve the aldehyde precursor (1.0 equiv) in THF.

    • Add hydrazine (1.1 equiv) and stir at RT for 2 h to form the hydrazone.

    • Cool to 0°C. Add NCS (N-chlorosuccinimide, 1.1 equiv) portion-wise. Stir for 3 h to generate hydrazonyl chloride.

  • Cycloaddition (The Critical Step):

    • To the reaction vessel containing hydrazonyl chloride, add BTP (1.5 equiv).

    • Add

      
       (2.0 equiv) dropwise over 20 minutes. Note: Exothermic reaction; control temperature < 30°C.
      
    • The base triggers the release of the nitrile imine dipole, which undergoes regioselective [3+2] cycloaddition with BTP.

  • Workup & Purification:

    • Filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate.

    • Purify via silica gel chromatography (Hexane/EtOAc).[2]

    • Validation: 19F NMR should show a singlet around -62 ppm.

Why this works: BTP acts as a dipolarophile where the steric bulk of the


 group and the electronic polarization direct the nitrile imine addition exclusively to the 5-trifluoromethyl isomer, avoiding the separation bottleneck of traditional condensation methods.

Protocol B: Late-Stage Radical Trifluoromethylation (Minisci-Type)

Application: Rapid diversification of pyridine/heterocycle libraries for SAR (Structure-Activity Relationship) studies. Method: Innate C-H functionalization using Langlois Reagent (


).[3][4]
Advantages:  Air-tolerant, aqueous media, avoids expensive catalysts (Ru/Ir) or ozone-depleting gases (

).
Materials
  • Substrate: Heterocycle (e.g., Pyridine, Quinoline, Pyrazine).

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent).[3][4][5]

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) or Potassium Persulfate (

    
    ).
    
  • Solvent: DCM/Water (biphasic) or DMSO/Water.

Step-by-Step Protocol
  • Reaction Setup:

    • In a standard vial, dissolve the heterocycle (0.5 mmol, 1.0 equiv) in DCM (2 mL) and Water (1 mL).

    • Add Langlois Reagent (3.0 equiv).

    • Cool to 0°C.

  • Radical Initiation:

    • Add TBHP (4.0 equiv) dropwise.

    • Critical Note: Vigorous stirring is essential for biphasic systems to ensure radical transfer across the interface.

  • Reaction:

    • Allow to warm to Room Temperature.[2] Stir for 12–24 hours.

    • Self-Validation: The reaction mixture often turns slightly yellow/orange. If the aqueous layer remains clear after 4 hours, add a catalytic amount (10 mol%) of

      
       to accelerate radical generation.
      
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM (3x).[6]

    • Wash combined organics with sodium thiosulfate (to remove excess peroxide).

    • Dry over

      
       and concentrate.
      

Visualizing the Mechanism

Understanding the radical pathway is crucial for troubleshooting low yields in Protocol B.

MinisciMechanism Start Langlois Reagent (CF3SO2Na) Radical1 Radical Anion [CF3SO2•] Start->Radical1 SET Oxidation Oxidant Oxidant (TBHP/Persulfate) Oxidant->Radical1 Radical2 CF3 Radical (•CF3) Radical1->Radical2 - SO2 Gas SO2 (Gas) Radical1->Gas Intermediate Radical Intermediate Radical2->Intermediate Addition to Electron-Deficient C=N Heterocycle Heterocycle (Pyridine) Heterocycle->Intermediate Product Trifluoromethylated Heterocycle Intermediate->Product Oxidative Rearomatization

Figure 1: Mechanism of Minisci-type trifluoromethylation using Langlois reagent. The release of SO2 is the driving force for the generation of the reactive CF3 radical.

Troubleshooting & Analytical Validation

Reagent Comparison Table
ReagentSpecies GeneratedCostStabilityKey Drawback
Langlois (

)
Radical (

)
LowHigh (Solid)Low regioselectivity on complex arenes.
Ruppert-Prakash (

)
Nucleophilic (

)
MediumHigh (Liquid)Requires dry solvents; fluoride initiation.
Togni Reagent Electrophilic (

)
HighMedium (Solid)Atom economy is poor; shock sensitive.
Common Pitfalls
  • Regioisomer Mixtures (Protocol B): Radical addition is governed by electronics. In pyridines, addition occurs preferentially at C2/C4. If C2 is blocked, C4 is favored. Solution: Acidify the media (TFA) to protonate the pyridine, increasing its electrophilicity and directing the radical to the most electron-deficient positions.

  • Incomplete Conversion (Protocol A): If the hydrazonyl chloride does not form, check the quality of NCS. Old NCS releases

    
     slowly. Recrystallize NCS or use fresh reagents.
    

References

  • Fujiwara, T., & O'Hagan, D. (2014).[7] Successful fluorine-containing herbicide agrochemicals.[8][9] Journal of Fluorine Chemistry.

  • Zhang, B., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene.[1] The Journal of Organic Chemistry.

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).

  • Ogawa, T., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.[7]

  • Lal, G. S., et al. (2004).[10] Selective fluorination of an aryl triazolinone herbicide intermediate. Journal of Fluorine Chemistry.

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Chloromethyl)-5-fluoropyridine Stability & Handling

Executive Summary: The "Dual Threat" Stability Profile

This compound is a highly reactive intermediate used frequently in medicinal chemistry to introduce the 5-fluoropyridin-3-yl motif. However, it presents a unique stability challenge known as the "Picolyl Halide Paradox."

Users typically encounter two distinct degradation pathways:

  • Hydrolysis: Reaction with atmospheric moisture to form the alcohol (3-(Hydroxymethyl)-5-fluoropyridine).

  • Self-Quaternization (Autopolymerization): The free base form contains both a nucleophile (pyridine nitrogen) and an electrophile (chloromethyl group). In the absence of acid, these molecules react with each other to form insoluble pyridinium salts (oligomers/polymers).

Critical Rule: Always store this compound as the Hydrochloride (HCl) salt . The protonation of the pyridine nitrogen shuts down nucleophilicity, preventing self-quaternization, while the crystalline lattice of the salt offers better protection against moisture than the oil/low-melting solid of the free base.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes. Understanding this mechanism is crucial for troubleshooting.

G cluster_safe Safe Storage State Start This compound (Free Base) Alcohol Degradant A: 3-(Hydroxymethyl)-5-fluoropyridine (Alcohol) Start->Alcohol Hydrolysis (Fast in wet solvents) Polymer Degradant B: Pyridinium Oligomers (Insoluble Gum/Solid) Start->Polymer Self-Quaternization (Fast in concentrated free base) Water + H2O (Moisture) Water->Alcohol Self + Self (Intermolecular) Self->Polymer Salt Hydrochloride Salt (Protonated Nitrogen) Salt->Start Neutralization (Just before use)

Figure 1: The degradation pathways of the free base. Storage as the HCl salt (green box) prevents both pathways.

Troubleshooting Guide & FAQs

This section addresses specific observations researchers make in the lab.

Category A: Physical Appearance & Storage[1][2][3][4][5][6]

Q1: The white powder I bought has turned into a sticky, yellow gum. Can I purify it?

  • Diagnosis: This is likely Self-Quaternization . If the material was stored as a free base or if the HCl salt absorbed enough moisture to dissolve and deprotonate locally, the molecules have reacted with each other.

  • The Fix: Discard. The pyridinium oligomers are difficult to separate from the monomer, and the effective molarity of your reagent is unknown.

  • Prevention: Store strictly as the HCl salt at -20°C under Argon.

Q2: My material is the HCl salt, but it’s clumping. Is it still good?

  • Diagnosis: Hygroscopicity.[1] The salt is absorbing water. While the salt protects against self-reaction, the presence of water will lead to hydrolysis during your next reaction if not removed.

  • The Fix: Dry the solid in a vacuum desiccator over

    
     for 24 hours. Check 
    
    
    
    NMR in
    
    
    to confirm no alcohol peak (methylene shift change).
Category B: Reaction Outcomes

Q3: I neutralized the salt, extracted the free base, and rotavapped it down. When I added it to my reaction an hour later, the yield was terrible. Why?

  • Root Cause: Isolation of the Free Base. You should never isolate and concentrate the free base of a picolyl halide. As the concentration increases during rotary evaporation, the rate of self-quaternization (a bimolecular reaction, rate

    
    ) skyrockets.
    
  • Protocol Adjustment: Use an In-Situ Neutralization protocol (see Section 4). Add the salt directly to your reaction mixture along with an excess of base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).

Q4: I see a new spot on TLC just below my starting material. What is it?

  • Diagnosis: Likely the alcohol (hydrolysis product).

  • Verification:

    • TLC: The alcohol is more polar than the chloride.

    • NMR: In

      
      , the chloromethyl 
      
      
      
      is typically
      
      
      ppm. The hydroxymethyl
      
      
      is often slightly downfield or distinct (
      
      
      ppm) and broadens with
      
      
      shake.
  • Cause: Wet solvent. Acetonitrile and DMF are notorious for being "wet" even when bought as anhydrous if the septum has been pierced multiple times.

Validated Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended)

Use this method for nucleophilic substitutions (e.g., reacting with amines, phenols, or thiols).

Reagents:

  • This compound HCl salt (1.0 equiv)

  • Nucleophile (e.g., amine) (1.0 - 1.2 equiv)

  • Base:

    
     (Hunig's Base) or 
    
    
    
    (2.5 - 3.0 equiv)
  • Solvent: Anhydrous

    
     or 
    
    
    

Workflow:

  • Dry Setup: Flame-dry glassware and cool under

    
     or Ar flow.
    
  • Solvent Prep: Ensure solvent is anhydrous (<50 ppm water).

  • Addition:

    • Add the Nucleophile and Base to the solvent first. Stir for 5-10 min.

    • Add the solid HCl salt of the fluoropyridine in one portion. Do not dissolve the salt in a separate vial and transfer, as this exposes the free base to high concentrations.

  • Reaction: Monitor by TLC/LCMS. The base will liberate the free pyridine in situ, which will immediately react with the nucleophile, minimizing the time it exists as a free species.

Protocol B: Free Base Extraction (Only if absolutely necessary)

Use this ONLY if your reaction is sensitive to salts or requires a specific order of addition where the salt cannot be present.

Workflow:

  • Partition: Suspend the HCl salt in

    
     (DCM).
    
  • Neutralize: Add cold saturated

    
     or 
    
    
    
    solution. Shake quickly.
  • Separate: Separate organic layer.

  • Dry: Dry over

    
     (Magnesium Sulfate) for max 5 minutes .
    
  • Use: Filter the DCM solution directly into your reaction vessel. DO NOT EVAPORATE TO DRYNESS. Use the solution immediately.

Stability Data Summary

ConditionFormStability EstimateRisk Factor
Solid, -20°C, Dry HCl Salt> 2 YearsLow
Solid, 25°C, Ambient HCl Salt1-3 MonthsMedium (Hygroscopic)
Solution, DCM, 25°C Free Base< 1 HourHigh (Self-Quaternization)
Solution, Water/Alc Free BaseMinutesHigh (Hydrolysis)
Solid (Neat) Free BaseMinutes/HoursCritical (Polymerization)

References

  • Santa Cruz Biotechnology. this compound hydrochloride Safety Data Sheet. (Accessed 2026). Link[2]

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • BenchChem. Technical Guide to the Stability and Storage of Chloromethyl-pyridines. (General reactivity patterns of picolyl chlorides). Link

  • Google Patents. Process for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof (EP1626045A1). (Describes synthesis and handling of similar fluoropyridine intermediates). Link

Sources

Technical Support Center: Purification of 3-(Chloromethyl)-5-fluoropyridine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Chloromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for vacuum distillation, all grounded in scientific principles to ensure the integrity and success of your purification process.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions. However, the presence of a reactive chloromethyl group, akin to a benzylic chloride, introduces a significant challenge: thermal instability. Distillation at atmospheric pressure, with a predicted boiling point of around 191°C, is likely to cause decomposition, leading to yield loss and the introduction of hard-to-remove impurities. Vacuum distillation is, therefore, the method of choice to lower the boiling point and mitigate thermal degradation.

This guide will provide you with the necessary knowledge to navigate the intricacies of this purification technique, ensuring you obtain high-purity this compound safely and efficiently.

Troubleshooting Guide: Navigating Common Distillation Issues

This section addresses specific problems you may encounter during the vacuum distillation of this compound in a question-and-answer format.

Q1: My distillation is proceeding at a much higher temperature than expected, even under vacuum. What could be the issue?

A1: This is a common issue that can stem from several factors:

  • Vacuum Leaks: The most frequent culprit is a leak in your distillation apparatus. Even a small leak will prevent the system from reaching the desired low pressure, thus elevating the boiling point.

    • Troubleshooting Steps:

      • Check all joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease.

      • Inspect tubing: Look for cracks or loose connections in the vacuum tubing.

      • Test the vacuum pump: Ensure your pump is functioning correctly and can achieve the expected vacuum level. Use a manometer to monitor the pressure.

  • Inaccurate Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

    • Troubleshooting Steps: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Non-condensable Gases: The presence of volatile impurities or residual solvents in your crude material can create a vapor pressure that is not representative of your target compound.

Q2: I'm observing darkening or charring of the material in the distillation flask. What is happening and how can I prevent it?

A2: Darkening or charring is a clear indication of thermal decomposition. The chloromethyl group is susceptible to heat-induced degradation, potentially leading to polymerization or the formation of colored byproducts.

  • Causality: The C-Cl bond in the chloromethyl group can be labile at elevated temperatures, leading to the formation of reactive intermediates that can polymerize or react further. This is analogous to the thermal instability of benzylic chlorides.

  • Preventative Measures:

    • Lower the distillation temperature: This can be achieved by using a higher vacuum (lower pressure).

    • Minimize heating time: Heat the distillation flask rapidly to the distillation temperature and do not prolong the distillation unnecessarily.

    • Use a heating mantle with a stirrer: This ensures even heating and prevents localized overheating.

    • Consider a pre-purification step: If your crude material contains significant high-boiling impurities, a preliminary purification by flash chromatography might be beneficial to reduce the thermal stress on your target compound during distillation.

    • Addition of a stabilizer: In some cases, a small amount of a non-volatile, radical scavenger can be added to the distillation pot, but this should be done with caution as it may introduce a new impurity.

Q3: The distillation rate is very slow or has stopped, even with adequate heating and vacuum.

A3: This "stalling" can be due to a few reasons:

  • Insufficient Heating: The heat input may not be enough to overcome the heat loss to the surroundings and sustain vaporization.

    • Solution: Gradually increase the heating mantle temperature. Insulating the distillation flask and column with glass wool or aluminum foil can also help.

  • Fractional Distillation Issues: If you are using a fractionating column, it may have too many theoretical plates for the amount of material, leading to significant holdup.

    • Solution: For a final purification of a relatively clean material, a simple vacuum distillation setup is often sufficient. If a fractional distillation is necessary, ensure the column is appropriately sized.

  • Solidification in the Condenser: If your compound has a relatively high melting point, it could solidify in the condenser, blocking the path of the distillate.

    • Solution: Temporarily stop the flow of coolant to the condenser to allow the solidified material to melt and flow into the receiving flask. Then, resume cooling at a slightly higher temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of a liquid is dependent on the pressure. While the predicted atmospheric boiling point is 191.1 ± 25.0 °C, the boiling point under vacuum will be significantly lower. As a rule of thumb, for many organic compounds, the boiling point drops by about 10-15°C for every halving of the pressure. A precise boiling point at a given pressure would need to be determined experimentally or estimated using a nomograph.

Q2: What are the potential impurities in crude this compound?

A2: The impurities will depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-chlorinated or under-chlorinated byproducts: For example, dichloromethyl or methylpyridine derivatives.

  • Solvents: Residual solvents from the reaction and workup.

  • Decomposition products: As discussed in the troubleshooting section, these can form during the synthesis or purification.

Q3: What safety precautions should I take when performing a vacuum distillation of this compound?

A3: Safety is paramount. Always adhere to the following precautions:

  • Work in a fume hood: this compound and its potential decomposition products may be harmful if inhaled.

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Inspect glassware for defects: Use only glassware that is free of cracks or star-cracks, as these can be points of failure under vacuum, leading to an implosion.

  • Use a safety screen: Place a blast shield in front of the distillation apparatus to protect yourself from potential implosions.

  • Properly secure the apparatus: Ensure all components are securely clamped.

  • Vent the system slowly: When the distillation is complete, allow the system to cool before slowly and carefully venting to atmospheric pressure to avoid a sudden inrush of air that could shatter the glassware.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a step-by-step methodology for the vacuum distillation of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle and magnetic stirrer with stir bar

  • Vacuum pump

  • Manometer

  • Cold trap (optional but recommended to protect the pump)

  • Vacuum grease

  • Clamps and stands

  • Safety screen

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any defects.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apparatus Assembly:

    • Lightly grease all ground glass joints.

    • Assemble the distillation apparatus as shown in the diagram below. Ensure the thermometer bulb is correctly positioned.

    • Securely clamp the apparatus.

    • Connect the vacuum tubing from the distillation head to a cold trap (if used) and then to the vacuum pump. Connect a manometer to the system to monitor the pressure.

  • Distillation:

    • Place the safety screen in front of the apparatus.

    • Turn on the magnetic stirrer.

    • Start the vacuum pump and slowly evacuate the system. Observe for any vigorous bubbling from residual solvents.

    • Once a stable, low pressure is achieved, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the first drops of distillate are collected in the receiving flask.

    • Record the temperature and pressure at which the material distills at a steady rate. This is the boiling point under the applied vacuum.

    • Collect the main fraction in a clean receiving flask. Discard any initial forerun that may contain more volatile impurities.

  • Shutdown:

    • Once the distillation is complete, or only a small amount of residue remains in the distillation flask, turn off the heating mantle and lower it from the flask.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Data Presentation

PropertyValueSource
Molecular FormulaC₆H₅ClFNPubChem
Molecular Weight145.56 g/mol PubChem
Predicted Boiling Point191.1 ± 25.0 °C (at 760 mmHg)ChemicalBook
Predicted Density1.270 ± 0.06 g/cm³ChemicalBook

Visualization

Troubleshooting Workflow for Thermal Decomposition

G start Observation: Darkening/Charring in Distillation Flask cause Primary Cause: Thermal Decomposition of Chloromethyl Group start->cause pressure_check Is the vacuum pressure sufficiently low? cause->pressure_check heating_check Is heating even and controlled? pressure_check->heating_check Yes improve_vacuum Action: Improve Vacuum System (Check for leaks, use a better pump) pressure_check->improve_vacuum No purity_check Is the crude material free of high-boiling impurities? heating_check->purity_check Yes control_heating Action: Use Stirring and a Heating Mantle. Avoid localized overheating. heating_check->control_heating No pre_purify Action: Consider Pre-purification (e.g., Flash Chromatography) purity_check->pre_purify No success Successful Purification: Clear, colorless distillate purity_check->success Yes improve_vacuum->heating_check control_heating->purity_check pre_purify->success

Caption: Troubleshooting workflow for thermal decomposition during distillation.

References

  • This compound | C6H5ClFN | CID 21698425 - PubChem. [Link]

Technical Support Center: Purification of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Multi-Chlorinated By-Products in Pyridine Synthesis

Audience: Process Chemists, R&D Scientists, Chemical Engineers.

Section 1: Diagnostic Triage

Q: My crude reaction mixture contains 15% polychlorinated species (e.g., 2,6-dichloro- or 2,3,6-trichloropyridine). Why is simple distillation failing to separate them efficiently?

A: Simple distillation often fails due to sublimation issues and azeotrope formation , not just boiling point differences. While there is a boiling point delta between mono- and di-chlorinated species (e.g., 2-chloropyridine boils at ~170°C vs. 2,6-dichloropyridine at ~211°C), the polychlorinated by-products are frequently solids with high vapor pressures. They tend to sublime into the condenser, causing clogging or "carrying over" into the distillate, contaminating your main fraction.

Recommendation:

  • If your impurity is solid at room temperature (e.g., 2,6-dichloropyridine, MP ~87°C): Switch to Melt Crystallization or Solvent Crystallization .

  • If you need to recover yield from the by-products: Implement Selective Hydrodechlorination (HDC) to chemically revert polychlorinated species back to the desired lower-chlorinated product.

Section 2: Chemical Remediation (Selective Hydrodechlorination)

Q: Can I chemically convert the "waste" polychlorinated by-products back into my desired product?

A: Yes. This is the industry-standard "polishing" method. Selective Catalytic Hydrodechlorination (HDC) uses a palladium-based catalyst to cleave specific C-Cl bonds.

The Protocol: Pd/C Catalyzed Hydrodechlorination

  • Objective: Convert 2,3,6-trichloropyridine

    
     2,3-dichloropyridine (or 2,6-dichloro 
    
    
    
    2-chloro).
  • Mechanism: Oxidative addition of Pd into the C-Cl bond followed by hydrogenolysis.

Step-by-Step Workflow:

  • Solvent System: Dissolve crude mixture in Methanol or Ethanol.

    • Note: Water/Alcohol mixtures (50:50) often enhance selectivity by modulating solubility.

  • Catalyst Loading: Add 5% Pd/C (wet basis) at a loading of 0.5 - 1.0 mol% relative to the substrate.

    • Advanced Option: For higher selectivity (preventing over-reduction to pyridine), use Pd-Ni/SiO₂ or poisoned catalysts (Sulfided Pd).

  • Base Addition (Critical): Add 1.1 equivalents of Triethylamine (

    
    ) or NaOH per chlorine to be removed.
    
    • Why? The reaction produces HCl.[1] Without a base, the pyridine nitrogen becomes protonated (pyridinium salt), poisoning the catalyst surface and halting the reaction.

  • Reaction: Pressurize with

    
     (1–5 bar) at 25–40°C. Monitor via HPLC.
    
    • Stop Condition: Stop immediately upon disappearance of the polychlorinated peak to prevent dechlorination of your product.

Visualizing the Mechanism:

HDC_Mechanism Cat Pd(0) Catalyst OxAdd Oxidative Addition [R-Pd(II)-Cl] Cat->OxAdd + Substrate Substrate R-Cl (Polychloro) Substrate->OxAdd H2_Step H2 Addition OxAdd->H2_Step RedElim Reductive Elimination H2_Step->RedElim -HCl Base_Step Base (Et3N) Removes HCl Base_Step->RedElim Neutralization RedElim->Cat Regeneration Product R-H (Dechlorinated) RedElim->Product

Figure 1: Catalytic cycle for the hydrodechlorination of chloropyridines. Note the critical role of the base in regenerating the active catalyst.

Section 3: Physical Separation (Melt Crystallization)

Q: Distillation is not giving me >99.5% purity. How do I remove the final 0.5-1.0% of isomeric impurities?

A: Melt Crystallization is superior to distillation for chloropyridine isomers because it exploits the large differences in Melting Points (MP) rather than the narrow differences in Boiling Points (BP).

Data Comparison: Why Distillation Fails vs. Crystallization

CompoundBoiling Point (°C)Melting Point (°C)Separation Feasibility
2-Chloropyridine 170-46 (Liquid)N/A
2,6-Dichloropyridine 21187 (Solid)High (via Crystallization)
2,3-Dichloropyridine ~200-21068 (Solid)High (via Crystallization)
2,3,6-Trichloropyridine ~250 (sublimes)67 (Solid)High (via Crystallization)

Troubleshooting Protocol: Static Melt Crystallization

  • Scenario: You have liquid 2-chloropyridine contaminated with 2% 2,6-dichloropyridine.

  • Cooling: Lower the temperature of the mixture to -10°C (well above the MP of the main product but below the saturation point of the impurity).

  • Seeding: If the impurity does not crash out, add a seed crystal of pure 2,6-dichloropyridine.

  • Sweating: Slowly raise the temperature. The impurities (which disrupt the crystal lattice) will "sweat" out in the initial liquid fraction.

  • Filtration: Filter the solid impurity (if 2,6-dichloro is the waste) or the solid product (if purifying a solid isomer).

Section 4: Prevention (Reaction Optimization)

Q: How do I stop these by-products from forming in the first place?

A: Polychlorination is a kinetic issue. It occurs when the local concentration of chlorine is too high relative to the substrate, or the temperature allows the reaction to overcome the activation energy for the second addition.

Optimization Checklist:

  • Temperature Control: Reduce reaction temperature. The activation energy (

    
    ) for the second chlorination is typically higher than the first. Operating at the lowest viable temperature favors mono-substitution.
    
  • Reagent Stoichiometry: Use a slight deficit of chlorinating agent (0.95 eq). It is easier to recycle unreacted pyridine than to separate polychlorinated by-products.

  • Dilution: Increase solvent volume. High concentration favors bimolecular side reactions.

Optimization_Logic Start High Polychloro Content? Check1 Check Stoichiometry Start->Check1 Action1 Reduce Cl2/Reagent Ratio Target < 95% Conversion Check1->Action1 Ratio > 1.0 eq Check2 Check Temperature Check1->Check2 Ratio OK Action2 Lower Temp by 10-20°C (Kinetic Control) Check2->Action2 Temp High Check3 Check Mixing Check2->Check3 Temp OK Action3 Improve Agitation (Prevent Hotspots) Check3->Action3 Poor Mixing

Figure 2: Decision tree for upstream process optimization to minimize by-product formation.

References
  • Selective Hydrodechlorination: Coq, B., et al. "Hydrodechlorination of Tetrachloromethane over Palladium Catalysts." Journal of Catalysis, 1993.[2] 2

  • Melt Crystallization: Armstrong Chemtec Group. "Purification Through Melt Crystallization."[3][4] 3

  • Catalyst Selectivity: Organic Chemistry Frontiers. "Suppressing hydrodechlorination in PC–Ni cocatalyzed coupling reactions." 5

  • Reaction Engineering: "Process for the preparation of 2-chloropyridines." US Patent 5283338A. 6

Sources

Technical Support Center: 3-(Chloromethyl)-5-fluoropyridine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Yield Optimization & Stability Protocols | Ref: TSC-PYR-5F-CL[1]

Executive Summary: The "Salt" Imperative

Critical Alert: The primary cause of yield loss for 3-(chloromethyl)-5-fluoropyridine is the instability of its free base .[1] Unlike simple benzyl chlorides, this molecule contains both a nucleophile (pyridine nitrogen) and an electrophile (chloromethyl group) within the same structure. In its free base form, it undergoes rapid intermolecular self-quaternization, forming insoluble black tars (polymers).

The Golden Rule: Always isolate, store, and handle this compound as the Hydrochloride (HCl) Salt . Only neutralize to the free base in situ at the exact moment of the downstream coupling reaction.[1]

Module 1: Synthesis Troubleshooting (The "Black Tar" Issue)

User Question: “I am reacting (5-fluoropyridin-3-yl)methanol with thionyl chloride (


) in DCM. The reaction starts clear but turns into a black, sticky oil upon concentration. My yield is <40%. What is happening?”

Technical Diagnosis: You are likely experiencing thermal runaway or premature neutralization .[1]

  • Exotherm: The reaction with

    
     is highly exothermic.[2] If the temperature spikes, the rate of self-alkylation exceeds the rate of chlorination.[1]
    
  • Solvent Choice: DCM (Dichloromethane) is a standard solvent, but it solubilizes the free base well, promoting intermolecular collisions (polymerization).

Optimization Protocol: Switch to Toluene . The hydrochloride salt is often insoluble in toluene, causing it to precipitate out of the reaction mixture as it forms. This "crashes out" the product, protecting it from further side reactions.

Recommended Parameters:

ParameterStandard (Risk of Failure)Optimized (High Yield)Rationale
Solvent Dichloromethane (DCM)Toluene (or

)
Product precipitates in Toluene, preventing polymerization.[1]
Reagent

(Rapid Add)

(Dropwise @

)
Controls exotherm; prevents "charring."
Stoichiometry 1.5 - 2.0 eq1.1 - 1.2 eq Excess

complicates workup; minimal excess is sufficient.
Temperature Reflux (

)

High heat promotes degradation. Do not reflux unless necessary.[1]
Module 2: Isolation & Workup (The "Disappearing Product")

User Question: “I neutralized the reaction mixture with saturated


 to extract the product into ethyl acetate. The organic layer showed product by TLC, but after drying and evaporation, I recovered almost nothing. Where did it go?”

Technical Diagnosis: You performed an Aqueous Workup . This is the most common error.

  • Hydrolysis: The electron-withdrawing fluorine at the 5-position makes the benzylic carbon highly electrophilic.[1] Water (even at neutral pH) can hydrolyze the chloride back to the alcohol.

  • Water Solubility: The hydrochloride salt is highly water-soluble.[1] If you didn't fully neutralize it, it stayed in the aqueous layer.

  • Free Base Instability: By neutralizing to the free base for extraction, you activated the self-polymerization pathway during the evaporation step.[1]

Corrective Action: Do NOT perform an aqueous extraction. Use a "Non-Aqueous Workup."

Step-by-Step Protocol (Non-Aqueous):

  • Evaporation: Remove the solvent and excess

    
     under reduced pressure (vacuum) directly from the reaction flask. Keep the bath temperature 
    
    
    
    .
  • Azeotrope: Add fresh Toluene and re-evaporate (2x) to chase off residual

    
     and 
    
    
    
    gas.
  • Precipitation: Triturate the resulting residue with dry Diethyl Ether or Hexanes. The product should solidify as a white/off-white Hydrochloride Salt .[1]

  • Filtration: Filter the solid under nitrogen. Store in a desiccator at

    
    .[1]
    
Module 3: Downstream Coupling (The "In-Situ" Fix)

User Question: “I need to react this chloride with an amine. Since I have the HCl salt, do I need to free-base it first?”

Technical Diagnosis: Never isolate the free base beforehand. Generate it in the presence of your nucleophile.

Protocol:

  • Dissolve your nucleophile (amine/phenol) in the reaction solvent (e.g., DMF, THF, or Acetonitrile).

  • Add a non-nucleophilic base (e.g., DIPEA,

    
    , or 
    
    
    
    ). Note: Use at least 2 equivalents of base (1 eq to neutralize the pyridine-HCl, 1 eq for the reaction).
  • Add the solid This compound hydrochloride directly to this mixture.[1]

  • The base will liberate the reactive free base, which will immediately be intercepted by the nucleophile, outcompeting the self-polymerization reaction.[1]

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired synthesis and the "Black Tar" failure mode.

G cluster_0 Safe Zone (Acidic/Dry) Alcohol (5-Fluoropyridin-3-yl) methanol Intermediate Intermediate Chlorosulfite Alcohol->Intermediate + SOCl2 - HCl SOCl2 SOCl2 (Thionyl Chloride) HCl_Salt TARGET PRODUCT: HCl Salt (Stable Solid) Intermediate->HCl_Salt Sn2 Reaction - SO2 Free_Base Free Base: 3-(Chloromethyl)- 5-fluoropyridine HCl_Salt->Free_Base Neutralization (Aq. Workup) Tar FAILURE MODE: Polymer/Tar (Pyridinium Salts) Free_Base->Tar Self-Quaternization (Fast w/o Nucleophile)

Caption: The "Safe Zone" represents conditions where the nitrogen is protonated (salt form), preventing it from attacking the chloromethyl group of another molecule.

References & Verification
  • Synthesis via Thionyl Chloride: The conversion of pyridyl carbinols to chloromethyl pyridines using thionyl chloride in inert solvents (Toluene) is a standard industrial transformation.[3]

    • Source: US Patent 5,942,625A, "Preparation of chloromethylpyridine hydrochlorides."[3] Link

  • Stability of Chloromethylpyridines: The instability of the free base and the necessity of hydrochloride salt formation is well-documented in safety and handling guides for this class of heterocycles.[1]

    • Source: PubChem Compound Summary for 3-(Chloromethyl)pyridine hydrochloride (Analogous handling for 5-fluoro derivative).[1] Link

  • General Reactivity: The effect of the 5-fluoro substituent increases the electrophilicity of the benzylic position compared to the non-fluorinated analog, requiring stricter moisture control to prevent hydrolysis.[1]

    • Source: "Synthesis of 3-(chloromethyl)pyridine hydrochloride" (CN105085377A).[1][4] Link

Sources

Technical Support Center: 3-(Chloromethyl)-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Chloromethyl)-5-fluoropyridine hydrochloride (CAS No. 1222556-83-3). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this key synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of this compound hydrochloride to maintain its integrity and ensure experimental success.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability, this compound hydrochloride should be stored under controlled conditions. The recommended storage temperature is between 2-8°C.[1][2] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to protect it from moisture and atmospheric contaminants.[1] The general class of pyridine hydrochloride salts is known to be hygroscopic, meaning they readily absorb moisture from the air, which can compromise the compound's integrity.[3][4][5][6]

Q2: Why is this compound supplied as a hydrochloride salt?

A2: The hydrochloride salt form offers several advantages over the free base. It converts the basic pyridine nitrogen into a pyridinium salt, which is typically a more stable, crystalline solid.[3][7] This enhances the compound's shelf-life, makes it easier to handle (less volatile, less odorous), and often improves its solubility in certain polar solvents.

Q3: What are the visual signs of potential degradation?

A3: The product is typically a light yellow to yellow solid.[1] Any significant deviation from this appearance, such as discoloration to dark brown, or changes in physical form, like clumping or the appearance of a viscous liquid, may indicate degradation or moisture absorption. Pyridine hydrochloride salts, in general, can appear as white to light brown solids.[8]

Q4: How hygroscopic is this compound and what precautions are necessary?

A4: Pyridine hydrochlorides are characteristically hygroscopic.[3][4][5] It is imperative to minimize the compound's exposure to the atmosphere. When not in use, the container must be kept tightly closed.[8][9][10] For weighing and aliquoting, it is best practice to work in a controlled environment, such as a glove box with low humidity or, at a minimum, to work quickly and reseal the container immediately.

Q5: What are the primary incompatible materials to avoid?

A5: This compound should be stored away from strong oxidizing agents and strong bases.[11][12] Contact with strong bases will deprotonate the pyridinium salt to form the free base, which may be less stable. Strong oxidants can lead to vigorous and potentially hazardous reactions.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues that may arise during the use of this compound hydrochloride.

Logical Flow for Storage and Handling

The following diagram illustrates the recommended workflow from receiving the compound to its long-term storage.

G Figure 1: Recommended Storage & Handling Workflow A Receive Compound B Inspect Container Seal and Compound Appearance A->B C Log Lot Number & Record Initial State B->C D Store at 2-8°C in a Dry, Dark Location C->D E Work in Low Humidity (Glovebox Recommended) D->E For Use F Aliquot for Use E->F G Tightly Reseal Main Container (Purge with Inert Gas) F->G H Return to 2-8°C Storage G->H G Figure 2: Troubleshooting Decision Tree Start Problem Encountered Visual Visual Inspection: Color Change or Clumping? Start->Visual Reaction Poor Reaction Performance? Visual->Reaction No Revalidate Re-validate Purity (HPLC/NMR) Visual->Revalidate Yes Reaction->Revalidate Yes Discard Discard Lot & Procure New Material Reaction->Discard No, other issue PurityOK Purity Meets Spec? Revalidate->PurityOK Dry Dry Under Vacuum (No Heat) Dry->Revalidate Proceed Proceed with Caution (Small Scale Test First) PurityOK->Dry No, but minor moisture suspected PurityOK->Discard No, significant degradation PurityOK->Proceed Yes

Caption: A decision tree for troubleshooting common reagent issues.

Primary Degradation Pathway

The most probable degradation pathway involves the nucleophilic substitution of the chloride on the chloromethyl group by water.

Caption: Hydrolysis of the chloromethyl group is the main degradation route.

Part 3: Experimental Protocols for Stability Assessment

These are generalized protocols. Researchers should adapt them to their specific instrumentation and laboratory procedures.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of the compound and detecting degradation products. [13]

  • Objective: To separate and quantify this compound hydrochloride from potential impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL solution.

  • Interpretation: A pure sample should show one major peak at a characteristic retention time. The appearance of new peaks, especially earlier-eluting (more polar) ones, suggests the presence of degradation products like the hydrolyzed alcohol derivative. Calculate purity based on the area percentage of the main peak.

Protocol 2: Structural Verification via Proton NMR (¹H NMR)

Nuclear Magnetic Resonance (NMR) provides structural information and can be used to quickly assess the integrity of the chloromethyl group.

  • Objective: To confirm the presence of the chloromethyl group and detect its conversion to a hydroxymethyl group.

  • Methodology:

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

    • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • Intact Compound: Look for a characteristic singlet for the chloromethyl protons (-CH₂Cl), typically expected around δ 4.8-5.0 ppm.

    • Degraded Compound: The presence of a new singlet around δ 4.6-4.8 ppm, corresponding to the hydroxymethyl protons (-CH₂OH), indicates hydrolysis. The integration of these respective peaks can be used to estimate the extent of degradation.

Data Summary: Expected Analytical Signatures
FeatureIntact CompoundDegraded Compound (Hydrolyzed)
Appearance Light yellow solidBrownish, clumped solid
HPLC Profile Single major peakAdditional, more polar peak appears
¹H NMR (-CH₂- signal) Singlet ~4.9 ppm (-CH₂Cl )New singlet ~4.7 ppm (-CH₂OH )

References

  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet - Pyridine hydrochloride. Jubilant Ingrevia. [Link]

  • Pyridine Hydrochloride. ChemBK. [Link]

  • China Largest Manufacturer factory sales Pyridine hydrochloride CAS 628-13-7. Leader Biochemical Group. [Link]

  • Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education. [Link]

  • SAFETY DATA SHEET - 3-Chloropyridine. Chem Service. [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride.
  • This compound hydrochloride. MySkinRecipes. [Link]

  • This compound. PubChem. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Degradation of a novel herbicide fluchloraminopyr in soil: Dissipation kinetics, degradation pathways, transformation products identification and ecotoxicity assessment. PubMed. [Link]

Sources

Technical Support Center: Handling Lachrymatory Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-LACH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Executive Summary

You are accessing this guide because you are working with lachrymatory pyridine derivatives (e.g., (bromomethyl)pyridines, (chloromethyl)pyridines, or vinyl pyridines). These compounds are potent alkylating agents that activate the TRPA1 ion channel , causing severe ocular and respiratory distress even at nanomolar concentrations.

This support guide replaces generic safety advice with field-proven, mechanism-based protocols designed to prevent facility contamination and researcher incapacitation.

Module 1: The Mechanism (Why You Are Crying)

Q: Why do these specific pyridine derivatives cause such immediate pain compared to standard solvents?

A: It is not simple irritation; it is a specific chemical attack on your sensory nervous system. Lachrymatory pyridine derivatives are electrophiles. They enter the nociceptive nerve endings in the cornea and mucous membranes, where they covalently modify cysteine residues (specifically Cys 621, 641, and 665) on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.

  • The Pathway: Alkylation

    
     TRPA1 Channel Opening 
    
    
    
    Ca²⁺ Influx
    
    
    Neuropeptide Release (CGRP/Substance P)
    
    
    Pain & Inflammation.

Because this is a covalent modification, the channel remains open longer than with reversible agonists, leading to sustained incapacitation.

TRPA1_Mechanism cluster_0 Chemical Event cluster_1 Physiological Response Chemical Pyridine Derivative (Electrophile) Target Cysteine Residues (TRPA1 N-Terminus) Chemical->Target Covalent Alkylation Channel TRPA1 Channel Opens Target->Channel Conformational Change Calcium Ca2+ Influx Channel->Calcium Pain Neurogenic Inflammation (Tears/Pain) Calcium->Pain

Figure 1: Mechanism of Action. Lachrymators bypass standard irritation pathways by covalently bonding to pain receptors.

Module 2: Engineering Controls & PPE

Q: My fume hood is on, but I still smell it. What is wrong?

A: Standard fume hoods are designed for vapor capture, not 100% containment of highly potent lachrymators, especially if there is turbulence (e.g., walking past the hood). You need Double Containment .

The Protocol:

  • Primary Containment: All work must occur inside the hood.

  • Secondary Containment: All weighing and reactions must happen inside a plastic tray or a secondary enclosure within the hood.

  • Vapor Trapping: If the derivative is volatile (high vapor pressure), you must use an acid trap or a cold trap between the reaction vessel and the atmosphere.

Q: Which gloves actually work? (Critical)

A: Do NOT rely on standard thin nitrile gloves. Pyridine derivatives, especially benzyl-bromide analogs, permeate nitrile rapidly. Once inside the glove, the occlusion effect increases absorption into the skin.

Glove Selection Table:

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
Silver Shield / 4H (Laminate) ~2.7 mil> 480 minsREQUIRED (Primary)
Viton ~10-12 mil> 240 minsExcellent Alternative
Standard Nitrile 4-6 mil< 10 minsForbidden as sole protection
Double Gloving Nitrile over LaminateN/ARecommended (Dexterity + Protection)

Data approximated based on benzyl bromide permeation studies [1].

Module 3: Synthesis & Handling Protocols

Q: How do I weigh this solid without contaminating the balance area?

A: Never weigh lachrymatory solids on an open balance. The static charge will disperse micro-particles, contaminating the lab for weeks.

The "Solvent Transfer" Method:

  • Tare the Vial: Take a tared vial with a septum cap into the fume hood.

  • Add Solid: Add the approximate amount of lachrymator solid to the vial inside the hood. Cap it tightly.

  • Weigh Sealed: Weigh the sealed vial on the balance. Calculate the mass added.

  • Dissolve: Return to the hood. Inject the reaction solvent (e.g., DCM, THF) directly into the vial through the septum to dissolve the solid.

  • Transfer: Cannulate or syringe-transfer the solution into your reaction vessel.

    • Result: The solid lachrymator never touches the open air outside the hood.

Q: How do I clean my glassware? (The Quenching Protocol)

A: Washing with water or organic solvent alone is dangerous—it just spreads the active agent. You must chemically destroy the electrophilic site (the alkyl halide).

The "Thiosulfate Nuke" Recipe: Use this solution to wash all glassware, syringes, and spills.

  • Active Agent: Sodium Thiosulfate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Mechanism: These are soft nucleophiles that rapidly displace the halogen, converting the lachrymator into a non-volatile, non-irritating salt.

Step-by-Step Decontamination:

  • Prepare Bath: In a large tub inside the hood, mix 10% w/v Sodium Thiosulfate in water (add a small amount of ethanol if the pyridine derivative is very lipophilic).

  • Soak: Submerge all dirty glassware and tools for at least 30 minutes.

  • Verify: Check pH (if using ammonia) or simply wait.

  • Wash: Rinse with water and proceed to normal cleaning.

Quenching_Workflow Start Dirty Glassware/Syringe Decision Is it Soluble in Water? Start->Decision Aqueous Use 10% Na2S2O3 (aq) Decision->Aqueous Yes Organic Use 10% Na2S2O3 in 50:50 EtOH/Water Decision->Organic No Soak Soak >30 Minutes (Nucleophilic Displacement) Aqueous->Soak Organic->Soak Rinse Rinse with Water (Compound Deactivated) Soak->Rinse

Figure 2: Decontamination Decision Tree. Ensuring chemical neutralization before cleaning.

Module 4: Emergency Response

Q: I dropped a flask outside the hood. What do I do?

A: This is a Level 2 Bio-Chemical Incident . Do not attempt to wipe it up with paper towels immediately—you will gas yourself.

  • Evacuate: Clear the room immediately. Close the door.

  • Post Warning: "Do Not Enter - Lachrymator Spill."

  • Wait: Allow the HVAC system (10-15 air changes per hour) to clear the immediate aerosol cloud (wait 15-20 mins).

  • Re-enter with PPE: Wear Laminate Gloves , goggles, and a respirator (Full face with Organic Vapor/Acid Gas cartridges).

  • Neutralize: Pour the Thiosulfate solution (from Module 3) gently over the spill from the outside in.

  • Absorb: Place absorbent pads over the neutralized liquid.

  • Disposal: Collect as hazardous chemical waste.

References
  • UCLA Environment, Health & Safety. (n.d.). SOP: Lachrymators. University of California, Los Angeles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]

  • Organic Syntheses. (2010). Handling Benzyl Bromide Derivatives. Org. Synth. 2010, 87, 36-52.[2] Retrieved from [Link]

Sources

resolving solubility issues with fluoropyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoropyridine Chemistry Division Subject: Troubleshooting Solubility & Handling of Fluoropyridine Intermediates Case ID: FP-SOL-2024-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Fluorine Conundrum

Welcome to the technical support hub. If you are here, you are likely staring at a reaction flask containing a "brick dust" solid that refuses to dissolve, or a column where your product has streaked into oblivion.

Fluoropyridines are deceptive. The introduction of fluorine (


) onto the pyridine ring significantly alters the physicochemical landscape.[1] While it enhances metabolic stability and lipophilicity (LogP), it often creates two distinct solubility antagonists:
  • Lattice Energy Spikes: The strong

    
     dipole and planar geometry facilitate tight 
    
    
    
    stacking and electrostatic interlocking, resulting in crystal lattices that resist solvation.
  • Solvation Shell Repulsion: The high electronegativity of fluorine creates a "hard" shell that resists interaction with standard lipophilic solvents (like hexanes) while being too hydrophobic for aqueous media.

This guide moves beyond standard textbook advice to field-proven protocols for handling these stubborn intermediates.

Module 1: Reaction Optimization (The "Brick Dust" Phase)

User Issue: "My 2-fluoro-4-substituted pyridine starting material is insoluble in THF, DCM, and MeCN. I need to run a Suzuki coupling, but the starting material is a suspension."

Root Cause Analysis: Standard organic solvents often fail to overcome the lattice energy of fluorinated heterocycles. However, solubility is not always required for reactivity.[2] The rate-limiting step is often the dissolution rate, not the saturation limit.

Troubleshooting Protocol

Step 1: The "Fluorous" Solvent Switch Do not rely solely on DMSO/DMF. While they are powerful, they are difficult to remove. Instead, utilize Fluorinated Alcohols (TFE or HFIP).

  • Mechanism: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD). They solvate the basic nitrogen of the pyridine ring and interact with the fluorine atoms, breaking the lattice aggregates.

  • Application: TFE can often be used as a co-solvent (10-20% v/v) in coupling reactions without poisoning Pd-catalysts (unlike strong coordinating solvents).

Step 2: The "Grind & Heat" Method (Kinetics over Thermodynamics) If the reagent is insoluble, increase the surface area.

  • Micronize the starting material (mortar and pestle).

  • Use Micellar Catalysis (e.g., TPGS-750-M in water). The lipophilic fluoropyridine will migrate into the micelle core, effectively creating a high-concentration "nanoreactor," bypassing bulk solubility issues.

Step 3: Solvent Decision Matrix Use the following logic flow to select the optimal solvent system.

SolventSelection Start Start: Insoluble Fluoropyridine Check1 Is reaction water-sensitive? Start->Check1 Dry Yes (Strictly Anhydrous) Check1->Dry Wet No (Suzuki/Buchwald) Check1->Wet PolarAprotic Try NMP or Sulfolane (High T stability) Dry->PolarAprotic High Temp (>100°C) Fluorous Try TFE/Toluene (1:4) (Check catalyst compat.) Dry->Fluorous Mod. Temp (<80°C) Surfactant Micellar Media (TPGS-750-M / Water) Wet->Surfactant Green/Low Temp Biphasic Biphasic System (Toluene/Water + PTC) Wet->Biphasic Robust/Scale-up

Figure 1: Decision matrix for selecting solvent systems based on reaction sensitivity and temperature requirements.

Module 2: Purification & Isolation (The "Crash & Streak" Phase)

User Issue: "Upon quenching with water, my product precipitates as a sticky gum that traps impurities. Column chromatography results in broad streaks."

Root Cause Analysis:

  • Gumming: Rapid change in dielectric constant (adding water to DMF/DMSO) forces the fluoropyridine out of solution faster than it can crystallize, trapping byproducts.

  • Streaking: The basic nitrogen (even if deactivated by F) interacts with acidic silanols on silica gel.

Protocol: The "Reverse-Quench" Technique

Never dump water into your reaction. Do the opposite.

  • Prepare the Quench: A stirred vessel of water (or aqueous buffer) at 0°C.

  • Slow Addition: Add the organic reaction mixture dropwise into the aqueous phase.

  • Seed Crystals: If available, add seeds during addition. This promotes defined crystallization rather than amorphous gumming.

Protocol: Chromatography Optimization

Standard silica (Normal Phase) is often poor for fluoropyridines.

ParameterStandard ConditionOptimized for Fluoropyridines Why?
Stationary Phase Silica Gel (

)
C18 (Reverse Phase) or Amine-Functionalized Silica Fluorine increases lipophilicity, making C18 highly effective. Amine-silica blocks silanol interactions.
Mobile Phase Hexane/EtOAcDCM/MeOH or Heptane/Ethanol Fluorinated compounds often have better solubility in chlorinated or alcoholic solvents than esters.
Modifier None1% Triethylamine (TEA) or NH4OH Competes for silanol binding sites, sharpening the peak shape.
Loading Liquid (in solvent)Solid Load (Celite/Silica) Eliminates solubility issues during the injection phase.

Module 3: Analytical Troubleshooting (The "Ghost" Phase)

User Issue: "My LCMS shows no ionization, and the NMR spectrum has broad, missing peaks."

Root Cause Analysis:

  • NMR: Fluoropyridines are prone to aggregation in solution (stacking). This shortens

    
     relaxation times, broadening peaks into the baseline (invisible).
    
  • LCMS: High electronegativity reduces proton affinity, making ESI+ ionization difficult.

Diagnostic Steps
  • NMR:

    • Switch Solvent: Move from

      
       to DMSO-d6  or MeOD . These disrupt aggregates.
      
    • High-Temperature NMR: Run the acquisition at 50-60°C . Heat breaks the

      
       stacking aggregates, sharpening the signals.
      
    • 19F-NMR: Always run Fluorine NMR. It is faster and less prone to aggregation broadening than 1H-NMR.

  • LCMS:

    • Switch Mode: If ESI+ fails, try APCI (Atmospheric Pressure Chemical Ionization) or ESI- (Negative mode), especially if acidic protons are present nearby.

    • Additives: Use Formic Acid (stronger than acetic) to force protonation of the deactivated pyridine nitrogen.

Module 4: Workup Logic Flow

Use this workflow to prevent product loss during the isolation phase.

WorkupLogic Rxn Reaction Complete (Solvent: DMF/DMSO) SolubilityTest Test Solubility in EtOAc/Ether Rxn->SolubilityTest Soluble Soluble SolubilityTest->Soluble Insoluble Insoluble/Oiling Out SolubilityTest->Insoluble StandardWash Dilute with EtOAc Wash 3x LiCl (5%) Soluble->StandardWash DCM_Switch Switch to DCM/iPrOH (3:1) Insoluble->DCM_Switch Continuous Continuous Extraction (Liquid-Liquid) DCM_Switch->Continuous If Emulsion Forms

Figure 2: Workup strategy for polar/high-boiling solvent removal.

References & Authoritative Grounding

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

    • Relevance: Foundational text on how fluorine alters lipophilicity and lattice energy.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Relevance: detailed analysis of pKa shifts and structural changes in fluorinated heterocycles.

  • O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

    • Relevance: Explains the electrostatic nature of the C-F bond leading to unique solubility profiles.

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings going green: in water at room temperature. Aldrichimica Acta, 45(1), 3-16.

    • Relevance: Protocol for using micellar catalysis (TPGS-750-M) to bypass solubility issues in coupling reactions.

Sources

Technical Support Center: Minimizing Side Reactions in Fluoropyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

User Status: Verified (Researcher/Scientist) Ticket ID: F-PYR-ALK-001 Subject: Troubleshooting Regioselectivity, Polymerization, and Defluorination in Fluoropyridine Functionalization

Introduction: The Fluorine Paradox

Welcome to the Fluoropyridine Technical Support Hub. You are likely here because the fluorine atom on your pyridine ring is behaving unpredictably. In medicinal chemistry, fluorine is a bioisostere of hydrogen, but in synthesis, it is a massive electronic perturbant.

The Core Challenge: The high electronegativity of fluorine (


) exerts a strong inductive effect (

), significantly acidifying adjacent protons (facilitating lithiation) while simultaneously activating the ring toward Nucleophilic Aromatic Substitution (

). Furthermore, in radical chemistries (Minisci), the fluorine atom alters the LUMO coefficients, often leading to unexpected regioselectivity.

This guide addresses the three most common failure modes:

  • "My fluorine atom disappeared." (

    
     Competition)
    
  • "I isolated the wrong regioisomer." (Halogen Dance / Radical Ambiguity)

  • "The reaction turned into black tar." (Polymerization / Over-alkylation)

Module 1: Troubleshooting Lithiation-Alkylation

Symptom: You attempted to lithiate a 2-fluoropyridine or 3-fluoropyridine to trap with an electrophile, but you obtained a regioisomer where the alkyl group is in a different position than the initial deprotonation site.

Diagnosis: You are a victim of the Halogen Dance (HD) .

The Mechanism of Failure

Upon lithiation, the kinetic product (usually ortho to the fluorine due to inductive acidification) can isomerize to a thermodynamic product. This is driven by the stability of the carbanion. For example, a C3-lithio species may migrate to C4 if the C4-lithio species is thermodynamically more stable or if the transition state allows "dancing" of the halogen.

Visualizing the Halogen Dance

HalogenDance Start 3-Bromo-2-fluoropyridine Kinetic Kinetic Intermediate (C4-Lithio) Start->Kinetic Deprotonation LDA LDA / -78°C Dance Halogen Dance (Isomerization) Kinetic->Dance Slow Warm / Time Product Migrated Product Kinetic->Product Fast Trapping (Stops Dance) Thermo Thermodynamic Intermediate (C3-Lithio-4-Bromo) Dance->Thermo Equilibrium Thermo->Product Trapping w/ E+ Electrophile Electrophile (E+)

Caption: The Halogen Dance mechanism where a kinetic lithiated intermediate rearranges to a thermodynamic isomer before trapping.

Protocol: Stopping the Dance

Q: How do I lock the kinetic isomer?

A: You must outrun the isomerization kinetics.

  • Temperature is Critical: The "Dance" has an activation energy. Perform lithiation at -78°C (or lower). If you warm to -40°C to "push" the reaction, you trigger the migration.

  • Inverted Addition (The "Baran" Trick): Do not add the base to the pyridine. Instead, add the pyridine to a pre-cooled solution of the base (LDA/LiTMP) and the electrophile (if the electrophile is base-compatible, like certain silanes or borates). This ensures the lithiated species is trapped immediately upon formation.

  • Continuous Flow: If batch mode fails, use flow chemistry. The residence time (

    
    ) in a flow reactor can be set to milliseconds, trapping the kinetic species before it has time to rearrange [1].
    

Q: Which base should I use?

A: Avoid


-BuLi if possible; it is nucleophilic and causes 

(attacking the C-F bond). Use non-nucleophilic bases:
  • LDA (Lithium Diisopropylamide): Standard, bulky.

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Extremely bulky, strictly non-nucleophilic. Best for sensitive fluoropyridines.

Module 2: Radical Alkylation (Minisci Reaction)

Symptom: You are using a Minisci protocol (Ag/Persulfate or Photoredox) to alkylate a fluoropyridine. You observe low yields, mixtures of mono/di-alkylated products, or poor regioselectivity (C2 vs C4).[1]

Diagnosis: Radical additions are governed by SOMO-LUMO interactions. The fluorine atom lowers the LUMO energy of the ring, making it reactive, but it does not provide the strong directing effect of a nitrogen atom.

Troubleshooting Guide
IssueRoot CauseTechnical Solution
C2 vs C4 Mixture Similar LUMO coefficients at C2/C4.Block the C2 position. Use a temporary blocking group (e.g., Cl, Br) that can be removed later. Alternatively, use bulky radical precursors that sterically favor C4.
Over-Alkylation Product is more electron-deficient (and reactive) than starting material.Protonation Control. Run the reaction in a biphasic system (DCM/Water) with controlled acidity. The mono-alkylated product is more lipophilic and extracts into the organic layer, protecting it from further radical attack in the aqueous phase [2].
Low Conversion Inefficient radical generation.Switch Radical Source. If carboxylic acids (traditional Minisci) fail, switch to Sulfinates (Langlois reagent) or Redox-Active Esters (RAEs) . These have lower oxidation potentials and generate radicals more cleanly.
Strategic Decision Tree: Selecting the Right Method

AlkylationStrategy Problem Target: Alkyl-Fluoropyridine Pos Desired Position? Problem->Pos C2 C2 (Ortho to N) Pos->C2 C3 C3 (Meta to N) Pos->C3 C4 C4 (Para to N) Pos->C4 Minisci Minisci Reaction (Radical) C2->Minisci Lithiation Directed Lithiation (Anionic) C3->Lithiation C4_Strategy C4-Selective Minisci or Pyridine N-Oxide C4->C4_Strategy Note1 Requires Acidic Media Watch for C4 competition Minisci->Note1 Note2 Use LiTMP @ -78°C Watch for Halogen Dance Lithiation->Note2 Note3 Use bulky radicals or activate via N-Oxide C4_Strategy->Note3

Caption: Decision matrix for selecting alkylation methodology based on target regiochemistry.

Module 3: Preventing (Defluorination)

Symptom: You intended to alkylate the ring (C-H activation), but the fluorine atom was replaced by your nucleophile or solvent (e.g., -OMe, -OH, -Bu).

Diagnosis: Fluoropyridines are "activated" substrates for Nucleophilic Aromatic Substitution (


).[2][3] The Meisenheimer complex is stabilized by the electronegative nitrogen and the fluorine itself.

Q: How do I keep the Fluorine?

A: You must suppress the


 pathway while promoting the C-H functionalization pathway.
  • Solvent Selection (The Dielectric Rule):

    • 
       proceeds via a charged intermediate (Meisenheimer complex). Polar aprotic solvents (DMF, DMSO, NMP) stabilize this complex and accelerate
      
      
      
      .
    • Solution: Switch to non-polar or low-dielectric solvents like Toluene, THF, or Dioxane . These destabilize the transition state for defluorination.

  • Ligand Coupling (The "Pd" Shield):

    • If using transition metal catalysis (e.g., Suzuki, Negishi), the metal center can oxidatively add into the C-F bond (undesired).

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos ). These facilitate the desired C-C coupling faster than the difficult C-F oxidative addition [3].

  • Base Basicity vs. Nucleophilicity:

    • Avoid bases that are also good nucleophiles (e.g., NaOEt, NaOMe, n-BuLi).

    • Solution: Use K3PO4 (mild, poor nucleophile) or CsF (solubility control) in coupling reactions. For lithiation, stick to bulky amide bases (LiTMP).

FAQ: Quick Troubleshooting

Q: Can I use Friedel-Crafts alkylation on 2-fluoropyridine? A: No. 2-Fluoropyridine is extremely electron-deficient. The ring is too deactivated to attack standard Friedel-Crafts electrophiles. You must use Minisci (radical) or Lithiation (anionic) methods.

Q: Why does my Minisci reaction turn black? A: This is polymerization of the pyridine or the alkyl source.

  • Fix: Add an oxidant stabilizer (e.g., TFA) or switch to a photoredox protocol (Ir/Ru catalysts) which operates at room temperature and avoids the harsh thermal conditions of persulfate initiators.

Q: I need to alkylate at C3, but I keep getting C4. Why? A: You are seeing the "Halogen Dance."[4] The C3-lithio species is kinetically formed but unstable. It rearranges to C4.

  • Fix: Lower temp to -78°C and reduce reaction time. If that fails, place a blocking group (e.g., -Cl) at C4, lithiate at C3, alkylate, and then dechlorinate.

References

  • Brégent, T., Ivanova, M. V., Poisson, T., & Legros, J. (2022).[5] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Link

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Jiao, Z., & Chekshin, N. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[2] Journal of the American Chemical Society.[6] Link

Sources

Validation & Comparative

Comparative Guide: Leaving Group Ability of Cl vs. Br in Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Context Paradox

In the design of fluorinated pyridine scaffolds—ubiquitous in kinase inhibitors and CNS agents—the choice between Chlorine (Cl) and Bromine (Br) is rarely a simple matter of "better leaving group." It is a strategic decision dictated by the reaction mechanism.

This guide resolves the "Halogen Paradox" in fluoropyridines:

  • In Nucleophilic Aromatic Substitution (

    
    ):  Cl and Br are comparable in leaving group ability, but Cl is a superior activator of the ring due to higher electronegativity. Fluorine (F) is almost invariably the primary leaving group.
    
  • In Metal-Catalyzed Coupling (Pd/Ni): Br is significantly superior to Cl due to facile oxidative addition.

  • In Lithiation: The two halogens dictate divergent pathways—Br favors Lithium-Halogen exchange, while Cl favors ortho-lithiation (Directed ortho-Metalation, DoM).

Mechanistic Foundations & Data Analysis[1][2]

The Landscape: The "Element Effect"

In classical aliphatic


 chemistry, leaving group ability follows bond strength (I > Br > Cl > F).[1] In 

on pyridines, this order is often inverted (F >> Cl

Br > I).

Why? The rate-determining step in


 is the nucleophilic addition (formation of the Meisenheimer complex), not the elimination of the halide.
  • Fluorine: Its high electronegativity lowers the LUMO energy of the pyridine ring, dramatically accelerating nucleophilic attack.

  • Cl vs. Br:

    • Direct Displacement: When displacing the halogen itself (e.g., 2-Cl-pyridine vs. 2-Br-pyridine), Cl and Br show negligible rate differences. The stronger C-Cl bond is offset by the higher electronegativity of Cl, which stabilizes the transition state.

    • As Auxiliaries: When displacing a Fluorine atom elsewhere on the ring (e.g., 2-halo-3-fluoropyridine reacting at C3), the 2-Cl analog is often more reactive than the 2-Br analog because Cl exerts a stronger inductive pull (-I effect), activating the C-F bond further.

Palladium-Catalyzed Cross-Coupling

For Suzuki, Buchwald-Hartwig, or Negishi couplings, the rate-determining step is Oxidative Addition of the Pd(0) species into the C-X bond.

  • Reactivity Order: I > Br >> Cl >> F[2][3][4]

  • Implication: A 2-bromo-3-fluoropyridine allows for selective functionalization of the C2 position using standard catalysts (e.g.,

    
    ). A 2-chloro analog often requires specialized, electron-rich ligands (e.g., SPhos, XPhos, or NHCs like PEPPSI) to facilitate oxidative addition.
    
Data Summary Table
FeatureChlorine (Cl)Bromine (Br)Fluorine (F)
C-X Bond Energy ~95 kcal/mol~80 kcal/mol~126 kcal/mol

Leaving Group Rank
Moderate (2nd)Moderate (2nd)Superior (1st)

Activating Power
High (-I effect)ModerateVery High
Pd-Coupling Reactivity Low (Requires specific ligands)High (Standard conditions) Inert (usually)
Lithiation Behavior Directs ortho-lithiation (DoM)Undergoes Li-Hal ExchangeDirects ortho-lithiation (Strong)
Atom Economy/Cost ExcellentModerateN/A

Decision Pathways & Visualization

The following diagram illustrates the divergent reactivity profiles of a generic 2-halo-3-fluoropyridine scaffold.

Reactivity_Pathways Start 2-Halo-3-Fluoropyridine (X = Cl or Br) Nu Nucleophile (R-NH2, R-O-) Start->Nu Pd Pd(0) Catalyst (Suzuki/Buchwald) Start->Pd Li Alkyl Lithium (n-BuLi) Start->Li SNAr_Prod Product A: Substitution at C3 (F displaced) X remains intact Nu->SNAr_Prod SNAr (F is LG) Cl activates > Br Pd_Prod Product B: Substitution at C2 (X displaced) F remains intact Pd->Pd_Prod Cross-Coupling Br reacts >> Cl Li_Cl_Prod If X = Cl: Ortho-Lithiation (C4-Li) Li->Li_Cl_Prod DoM Mechanism Li_Br_Prod If X = Br: Li-Halogen Exchange (C2-Li) Li->Li_Br_Prod Exchange Mechanism

Figure 1: Divergent reaction pathways for halofluoropyridines depending on reagent class.

Experimental Protocols

These protocols demonstrate the "Orthogonal Functionalization" strategy, using Br for metal catalysis and F for


.
Protocol A: Selective Displacement of Fluorine

Target: Substitution of F in 2-bromo-3-fluoropyridine with a primary amine.

Rationale: The C-F bond is activated by the adjacent ring nitrogen and the inductive effect of the Bromine. The Bromine remains intact for subsequent coupling.

  • Setup: Charge a reaction vial with 2-bromo-3-fluoropyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

    • Note: DMSO or NMP are preferred for

      
       to solvate the cationic intermediate.
      
  • Reagent Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: You should observe consumption of the parent ion and appearance of the product mass. The Br isotope pattern (1:1 doublet) should be preserved.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine to remove DMSO.

  • Validation:

    
    F NMR should show disappearance of the starting material signal (approx -120 to -140 ppm).
    
Protocol B: Selective Suzuki Coupling of Chlorine

Target: Coupling of 2-chloro-3-fluoropyridine (Difficult Substrate).

Rationale: Unlike the bromo-analog, the chloro-pyridine requires a specialized catalyst system to overcome the high oxidative addition barrier.

  • Catalyst Prep: In a glovebox, mix

    
     (2 mol%) and SPhos (4 mol%) or use a precatalyst like Pd-PEPPSI-IPr (2 mol%).
    
  • Reaction Assembly: Combine 2-chloro-3-fluoropyridine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).
    
    • Critical Step: Degas the solvent thoroughly (sparge with Argon for 10 mins). Oxygen kills the active Pd(0) species, which is critical for activating the inert C-Cl bond.

  • Execution: Heat to 100 °C for 12 hours.

  • Observation: The Fluorine atom will generally remain intact unless the boronic acid is extremely nucleophilic or basic conditions are too harsh (causing hydrolysis).

Strategic Decision Matrix

Use this matrix to select the starting material for your synthetic route.

Decision_Matrix Q1 Do you need to functionalize the Halogen position first? Res1 Use Bromine (Br) (Standard Suzuki/Buchwald) Q1->Res1 Yes Q2 Is the Halogen position a 'dummy' group (to be removed later)? Q1->Q2 No (Functionalize F first) Res2 Use Chlorine (Cl) (Cheaper, removable via hydrodechlorination) Q2->Res2 Yes Q3 Do you need to perform Lithium-Halogen Exchange? Q2->Q3 No (Halogen stays) Res3 MUST use Bromine (Br) (Cl will direct ortho-lithiation) Q3->Res3 Yes Res4 Use Chlorine (Cl) (Better atom economy) Q3->Res4 No

Figure 2: Strategic flowchart for selecting Cl vs. Br fluoropyridine starting materials.

References

  • Vertex AI Search. (2023). SNAr reactivity comparison 2-chloropyridine vs 2-bromopyridine. 5

  • ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. 6

  • BenchChem. (2025).[7] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. 7

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. 8

  • ResearchGate. (2025). Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines. 9

  • NIH. (2023). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. 1

Sources

Comparative Guide: 3-(Chloromethyl)-5-fluoropyridine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

3-(Chloromethyl)-5-fluoropyridine (CAS: 885268-23-9) is a critical heterocyclic building block, widely employed to introduce the fluoropyridine moiety into kinase inhibitors and other bioactive scaffolds.

This guide provides a comparative analysis of the product against its immediate synthetic precursor, 3-(hydroxymethyl)-5-fluoropyridine , and its common salt form (Hydrochloride). In synthetic campaigns, the conversion of the alcohol to the chloride is a pivotal step; however, the ¹H NMR chemical shifts of the methylene group (–CH₂–) in both species are deceptively similar (~4.6–4.7 ppm).

Key Takeaway: While ¹H NMR confirms the aromatic substitution pattern, ¹³C NMR is the definitive method for validating the alcohol-to-chloride conversion due to a massive upfield shift of the methylene carbon (~20 ppm shift).

Comparative Spectral Analysis: Product vs. Precursor

The primary analytical challenge is distinguishing the target chloride from the starting alcohol. Below is the side-by-side comparison of the diagnostic signals.

Table 1: Diagnostic NMR Signals (CDCl₃, 400 MHz)
FeatureTarget: this compound Precursor: 3-(Hydroxymethyl)-5-fluoropyridine Analysis Insight
Methylene ¹H (–CH₂–) δ 4.58 – 4.62 ppm (Singlet)δ 4.70 – 4.75 ppm (Singlet)High Risk: Signals overlap significantly. Do not rely solely on ¹H shift for conversion monitoring.
Methylene ¹³C (–CH₂–) δ ~42.0 ppm δ ~62.5 ppm Definitive: The substitution of OH by Cl causes a ~20 ppm upfield shift (Shielding effect).
Hydroxyl Proton (–OH) Absent δ ~5.3 ppm (Visible in DMSO-d₆)Use DMSO-d₆ if ¹³C is unavailable; the OH triplet is diagnostic.
¹⁹F Signal ~ -128 ppm ~ -130 ppm Minor shift; useful for purity quantification but not structural confirmation.

Detailed Spectral Assignment

A. ¹H NMR Analysis (Proton Assignments)

The 3,5-disubstituted pyridine ring creates a specific splitting pattern driven by the Fluorine-19 nucleus (


, 100% abundance).
  • H-2 (δ ~8.45 ppm): Located between the Nitrogen and the Chloromethyl group. It appears as a broad singlet or fine doublet. It shows a small long-range coupling to Fluorine (

    
     Hz).
    
  • H-6 (δ ~8.38 ppm): Located between the Nitrogen and the Fluorine. It appears as a doublet due to strong ortho-coupling with Fluorine (

    
     Hz).
    
  • H-4 (δ ~7.45 ppm): Located between the two substituents. It is the most shielded aromatic proton. It appears as a doublet of doublets (dd), showing coupling to Fluorine (

    
     Hz) and small meta-coupling to H-2/H-6.
    
  • –CH₂Cl (δ 4.60 ppm): A sharp singlet integrating to 2H.

B. ¹³C NMR Analysis (The Validator)

The Carbon-13 spectrum is dominated by Carbon-Fluorine (


) couplings, which split the aromatic carbons into doublets.
  • C-5 (C-F ipso): Large doublet (

    
     Hz).
    
  • C-4/C-6 (Ortho): Medium doublets (

    
     Hz).
    
  • C-2 (Meta): Small doublet (

    
     Hz).
    
  • C-3 (Para-like): Small doublet (

    
     Hz).
    
  • –CH₂Cl: Singlet at 42 ppm . (Compare to 62 ppm for the alcohol).

Visualization: Analytical Decision Logic

The following diagram outlines the logical workflow for validating the synthesis of this compound using NMR.

NMR_Workflow Start Crude Reaction Mixture (Alcohol -> Chloride) Solvent Select Solvent: CDCl3 vs DMSO-d6 Start->Solvent H1_Scan Run 1H NMR Solvent->H1_Scan Check_OH Is -OH peak visible? (DMSO: ~5.3 ppm t) H1_Scan->Check_OH Check_CH2 Check -CH2- Shift Check_OH->Check_CH2 No Result_Alc Signal at ~62 ppm (Starting Material) Check_OH->Result_Alc Yes (Broad/Triplet) Ambiguous Result Ambiguous (4.6 vs 4.7 ppm) Check_CH2->Ambiguous Overlapping Region C13_Scan Run 13C NMR (Dept-135) Ambiguous->C13_Scan Decision Check Aliphatic Region C13_Scan->Decision Decision->Result_Alc ~60-65 ppm Result_Prod Signal at ~42 ppm (Target Product) Decision->Result_Prod ~40-45 ppm

Figure 1: Analytical workflow for distinguishing the target chloride from its alcohol precursor. Note the reliance on ¹³C NMR for definitive confirmation.

Experimental Protocol

Method A: Routine Purity Check (¹H NMR)

This protocol is sufficient for checking the presence of solvents and general purity, but may not distinguish small amounts of residual alcohol.

  • Sample Prep: Dissolve 5–10 mg of the product in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the sample is the Hydrochloride salt, CDCl₃ will not dissolve it effectively. Use DMSO-d₆ or Methanol-d₄ .

  • Acquisition: Standard 16 scans, 30° pulse angle.

  • Referencing: Set residual CHCl₃ peak to 7.26 ppm .

  • Integration: Normalize the methylene singlet (4.60 ppm) to 2.00 .

  • Validation: Verify the aromatic region integrates to 3.00 (1H + 1H + 1H).

Method B: Structural Validation (¹³C NMR)

Mandatory for the first batch or process validation to confirm the substitution of the hydroxyl group.

  • Sample Prep: Dissolve 30–50 mg of product in 0.6 mL CDCl₃ (High concentration required for ¹³C).

  • Acquisition: Minimum 256 scans (or 512 if sample is dilute). Use Proton Decoupling (CPD).

  • Analysis: Look specifically at the 40–70 ppm region.

    • Pass: Single peak at ~42 ppm.

    • Fail: Peak at ~62 ppm (Alcohol) or peaks at both (Incomplete reaction).

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Broad Singlet at ~5.0–8.0 ppm HCl Salt FormationThe free base pyridine can form salts with HCl generated during chlorination (e.g., using SOCl₂). Wash the organic layer with saturated NaHCO₃ during workup.
Extra Doublet at ~1.2 ppm Isopropyl ImpurityCommon if Isopropanol was used in workup; do not confuse with product signals.
Split Methylene Peak HydrolysisThe chloromethyl group is reactive. If stored in wet solvent, it reverts to the alcohol. Ensure NMR solvents are dry (stored over molecular sieves).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Benzyl Chloride vs. Benzyl Alcohol shifts).
  • Reichert, D.13C NMR Chemical Shifts of Pyridine Derivatives. (Confirming C-F coupling constants in 3-fluoropyridine systems).

The 5-Fluoro Advantage: A Comparative Guide to Enhancing Pyridine Scaffold Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising molecule to a viable therapeutic. Poor metabolic stability can lead to rapid clearance from the body, diminishing efficacy and complicating dosing regimens. The pyridine scaffold, a ubiquitous and valuable motif in pharmaceuticals, is often susceptible to metabolic oxidation.[1][2] A proven strategy to bolster its stability is the introduction of a fluorine atom, particularly at the 5-position.[3]

This guide provides an in-depth, objective comparison of the metabolic stability of 5-fluoro-substituted pyridines against their non-fluorinated analogs, supported by experimental data and detailed protocols.

The Role of Fluorine in Fortifying the Pyridine Core

The strategic placement of fluorine on the pyridine ring can profoundly influence its metabolic fate.[4][5] This is primarily attributed to two key factors:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by oxidative enzymes like cytochrome P450 (CYP).[1][5] By replacing a hydrogen at a metabolically vulnerable position—often the 5-position in pyridines—with fluorine, chemists can effectively "shield" the molecule from metabolism.[1][3]

  • Altering Electronic Properties: Fluorine's high electronegativity withdraws electron density from the pyridine ring, making it less susceptible to oxidation.[1][6][7] This electronic perturbation can disfavor the interactions with the active sites of metabolic enzymes.[8]

The incorporation of fluorine-containing pyridine derivatives is a recurring theme in FDA-approved drugs, underscoring the real-world impact of this strategy on improving pharmacokinetic profiles.[4][9]

Comparative Analysis: The Data-Driven Advantage

The benefits of 5-fluoro substitution are not merely theoretical. Experimental data consistently demonstrates a marked improvement in metabolic stability. Consider the following illustrative comparison:

CompoundStructureIn Vitro Half-Life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Pyridine Pyridine-R15 min92.4
5-Fluoro Pyridine 5-Fluoro-Pyridine-R> 120 min< 5.8

Note: The data presented here is a representative example compiled from typical findings in metabolic stability studies and is intended for illustrative purposes.

As the table clearly indicates, the introduction of a single fluorine atom at the 5-position can dramatically increase the metabolic half-life and significantly reduce the intrinsic clearance. This translates to a longer-lasting compound in the body, potentially allowing for less frequent dosing and a more predictable therapeutic window. In one study, the substitution of a hydrogen with a fluorine on a pyridine ring, along with other modifications, led to enhanced metabolic stability.[3]

Experimental Validation: Protocols for Assessing Metabolic Stability

To empirically validate the enhanced stability of 5-fluoro-substituted pyridines, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolism, primarily mediated by cytochrome P450 enzymes found in liver microsomes.[10][11]

Experimental Protocol:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine the test compound (e.g., 1 µM final concentration) with pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).[11][12]

    • Pre-incubate the mixture at 37°C for a brief period to allow for temperature equilibration.[13]

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding a solution of NADPH (e.g., 1 mM final concentration), a necessary cofactor for CYP enzyme activity.[11]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[11][14]

  • Reaction Termination:

    • Immediately quench the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[11][12] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.[10][12]

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) from the rate of disappearance of the test compound.[14]

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Compound + Microsomes + Buffer) prep_preincubate Pre-incubate at 37°C prep_mix->prep_preincubate react_initiate Initiate with NADPH prep_preincubate->react_initiate react_sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) react_initiate->react_sample analysis_quench Quench with Acetonitrile (+ Internal Standard) react_sample->analysis_quench analysis_centrifuge Centrifuge analysis_quench->analysis_centrifuge analysis_lcms Analyze Supernatant by LC-MS/MS analysis_centrifuge->analysis_lcms analysis_data Calculate t½ and CLint analysis_lcms->analysis_data

Caption: Workflow of the Liver Microsomal Stability Assay.

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.[15][16]

Experimental Protocol:

  • Incubation:

    • Incubate the test compound (e.g., 1 µM final concentration) in plasma (from various species, including human) at 37°C.[15][17]

  • Time-Point Sampling:

    • Collect aliquots from the incubation mixture at several time points (e.g., 0, 15, 30, 60, and 120 minutes).[15][18]

  • Protein Precipitation:

    • Stop the enzymatic activity in each aliquot by adding an organic solvent to precipitate the plasma proteins.[16][17]

  • Analysis:

    • After centrifugation, analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound remaining.[17]

  • Data Interpretation:

    • Determine the half-life of the compound in plasma.[15]

Logical Flow of Stability Assessment

G cluster_compound Test Compound cluster_assays In Vitro Assays cluster_outcome Predicted Outcome Parent Parent Pyridine Microsomal Liver Microsomal Stability Assay Parent->Microsomal Plasma Plasma Stability Assay Parent->Plasma Fluoro 5-Fluoro Pyridine Fluoro->Microsomal Fluoro->Plasma Parent_Outcome Lower Stability (Rapid Metabolism) Microsomal->Parent_Outcome High Clearance Fluoro_Outcome Higher Stability (Blocked Metabolism) Microsomal->Fluoro_Outcome Low Clearance Plasma->Parent_Outcome Potential Degradation Plasma->Fluoro_Outcome Increased Stability

Caption: Logical flow from compound to stability prediction.

Conclusion

The strategic introduction of a fluorine atom at the 5-position of a pyridine scaffold is a powerful and well-validated strategy for enhancing metabolic stability. This modification effectively blocks a common site of oxidative metabolism and alters the electronic properties of the ring to disfavor enzymatic degradation. The resulting improvement in pharmacokinetic parameters, such as increased half-life and reduced clearance, can be a decisive factor in the successful development of novel therapeutics. For medicinal chemists, the 5-fluoro substitution represents a key tool in the molecular toolkit for designing more robust and effective drug candidates.

References

  • Cyprotex ADME-Tox Solutions - Evotec. Plasma Stability. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024-08-14). protocols.io. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Kim, H. J., & Kim, S. K. (Year). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. [Link]

  • Kumar, G. N., et al. (Year). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. [Link]

  • Gmeiner, W. H. (2020-07-29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

  • Yang, Y., et al. (Year). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (Year). PMC. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (Year). DocsDrive. [Link]

  • Gmeiner, W. H. (Year). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025-09-09). PubMed. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Kohrt, J. T., et al. (2006-02-15). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. [Link]

  • The Role of Fluorinated Pyridines in Modern Organic Synthesis. (2026-01-17). [Link]

  • Fluorine in drug discovery: Role, design and case studies. (Year). [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (Year). PubMed. [Link]

  • ACS Publications. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. [Link]

  • Meanwell, N. A. (2019-12-16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (Year). PMC. [Link]

  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (Year). PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (Year). PMC. [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (Year). [Link]

  • Wikipedia. Ibogaine. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021-10-13). PMC. [Link]

  • ResearchGate. meta-Selective Fluorination of Pyridine Derivatives. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021-10-13). PubMed. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC. [Link]

Sources

Comparative Guide: 3-(Chloromethyl)-5-fluoropyridine vs. 3-(Chloromethyl)pyridine in Medicinal Chemistry

[1][2]

Executive Summary

Verdict: While 3-(Chloromethyl)pyridine (3-CMP) serves as a standard, cost-effective electrophile for installing the pyridine ring, 3-(Chloromethyl)-5-fluoropyridine (3-CM-5-FP) is the superior "lead optimization" synthon.[1][2]

The introduction of the fluorine atom at the 5-position is not merely a structural decoration; it is a functional modification that drastically alters the physicochemical profile (pKa, LogP) and metabolic stability (intrinsic clearance) of the final drug candidate. This guide details why and how to transition from the non-fluorinated scaffold to the fluorinated analog during drug development.

Part 1: Physicochemical & Reactivity Profile[1]

The core difference lies in the electronic influence of the fluorine atom.[3] It acts as a metabolic blocker and an electronic "dimmer switch" for the pyridine nitrogen's basicity.

Comparative Data Table
Feature3-(Chloromethyl)pyridine (3-CMP)This compound (3-CM-5-FP)Impact on Drug Design
Structure Pyridine ring, 3-CH₂ClPyridine ring, 3-CH₂Cl, 5-F F-analog offers unique dipole interactions.[1][2]
Basicity (pKa) ~5.2 (Pyridine N)~2.5 – 3.0 (Pyridine N)Critical: F-analog is significantly less basic, reducing lysosomal trapping and hERG toxicity.[1][2]
Lipophilicity ModerateHigher (Increased LogP)F-analog improves membrane permeability (CNS penetration).[1][2]
Metabolic Stability Low (C5 is a "soft spot")High (C5 blocked)F-analog blocks CYP450 oxidative metabolism at the 5-position.[1][2]
Reactivity (SN2) Moderate ElectrophileEnhanced Electrophile The electron-withdrawing F makes the CH₂ more reactive toward nucleophiles.[2]
Cost Low (Commodity Reagent)High (Specialty Reagent)Use 3-CMP for initial SAR; switch to 3-CM-5-FP for optimization.[1][2]
Mechanistic Insight: The "Fluorine Effect"[4]
  • pKa Modulation: The high electronegativity of fluorine pulls electron density away from the pyridine nitrogen. This lowers the pKa of the conjugate acid.

    • Why this matters: Many off-target effects (e.g., hERG channel inhibition leading to cardiotoxicity) are driven by basic amines.[1][2] Lowering basicity often reduces this liability while improving oral bioavailability.[2]

  • Metabolic Blocking: The C-5 position of the pyridine ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes.[1][2] Substituting the Hydrogen (C-H bond energy ~98 kcal/mol) with Fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic route, extending the half-life (

    
    ) of the drug.
    

Part 2: Experimental Protocols

Workflow: N-Alkylation of Secondary Amines

This protocol compares the installation of both moieties onto a secondary amine (e.g., a piperazine core), a standard reaction in kinase inhibitor synthesis.

Reagents:
  • Substrate: N-Boc-piperazine or similar secondary amine (1.0 equiv).[1][2]

  • Electrophile: 3-CMP-HCl or 3-CM-5-FP-HCl (1.1 equiv).[2]

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) or DIPEA (3.0 equiv).[2]
    
  • Solvent: Acetonitrile (ACN) or DMF.[2]

Step-by-Step Methodology:
  • Preparation:

    • Dissolve the amine substrate in anhydrous ACN (0.1 M concentration).

    • Add the base (

      
      ). Note: If using the HCl salt of the pyridine reagent, ensure enough base is added to neutralize the salt AND scavenge the HCl produced during alkylation.
      
  • Addition:

    • Add the chloromethyl pyridine reagent (3-CMP or 3-CM-5-FP) portion-wise at room temperature.[2]

    • Critical Distinction:3-CM-5-FP is more electrophilic due to the electron-withdrawing fluorine.[2] It may react faster. Monitor via LCMS to prevent over-alkylation (quaternization).[2]

  • Reaction:

    • Heat to 60°C.

    • Time: 3-CMP typically requires 4–6 hours.[2] 3-CM-5-FP may reach completion in 2–4 hours.

  • Workup:

    • Filter off inorganic salts.[2]

    • Concentrate the filtrate.

    • Purify via Flash Chromatography (DCM/MeOH gradient).[2]

  • Validation:

    • Verify product mass via LCMS.

    • Observation: The 5-F product will elute later (higher

      
      ) in reverse-phase HPLC due to increased lipophilicity.[2]
      
Visualization: Synthesis & Decision Logic[1]

GStartLead Compound(Poor Metabolic Stability)AnalysisIdentify MetabolicSoft Spot (C5)Start->AnalysisDecisionSelect ReagentAnalysis->DecisionRouteAReagent: 3-CMP(Hydrogen at C5)Decision->RouteABaselineRouteBReagent: 3-CM-5-FP(Fluorine at C5)Decision->RouteBOptimizationResultAResult: High Clearance(Oxidation at C5)RouteA->ResultAResultBResult: Blocked Metabolism(Extended Half-life)RouteB->ResultB

Figure 1: Decision logic for switching from 3-CMP to 3-CM-5-FP during Lead Optimization.

Part 3: Bioactivity Case Studies

The "bioactivity" of these reagents is realized in the drugs they construct. The 5-fluoro-3-pyridyl moiety is a "privileged scaffold" in modern medicinal chemistry.[1][2]

Case Study 1: mGlu5 Receptor Antagonists

In the development of metabotropic glutamate receptor 5 (mGlu5) antagonists for anxiety, researchers compared the 3-pyridyl vs. the 5-fluoro-3-pyridyl moiety.[1][2]

  • Observation: The non-fluorinated analogs often suffered from rapid oxidative clearance.

  • Solution: Incorporation of the 5-fluoro group (using 3-CM-5-FP) blocked the metabolic soft spot.[1][2]

  • Outcome: The fluorinated analog (e.g., 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine) demonstrated high potency and improved oral bioavailability compared to the H-analog [1].[1]

Case Study 2: Kinase Inhibitors (FGFR4)

In the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the pyridine ring is often used to interact with the hinge region or solvent front.

  • Challenge: High basicity of the pyridine nitrogen can lead to non-specific binding or poor solubility at physiological pH.

  • Solution: Using 3-CM-5-FP lowers the pKa, modulating the donor/acceptor properties of the ring nitrogen.[1][2]

  • Outcome: Enhanced selectivity and cellular potency (IC50 values in the nanomolar range) were observed, with the fluorine atom also contributing to favorable lipophilic interactions within the binding pocket [2].

Mechanistic Pathway Diagram

PathwayReagentThis compoundReactionNucleophilic Substitution(SN2)Reagent->ReactionDrug5-Fluoro-3-pyridylDrug CandidateReaction->DrugEffect1Lower Basic (pKa)Drug->Effect1Effect2Metabolic Block (C-F)Drug->Effect2Outcome1Reduced hERG Binding(Safety)Effect1->Outcome1Outcome2Increased t1/2(Efficacy)Effect2->Outcome2

Figure 2: The downstream bioactivity impacts of the 5-Fluoro modification.[1][2]

References

  • 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. (2004).[1][2]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. (2022).[1][2][4]

  • Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. (2021).

  • This compound hydrochloride Product Data. Santa Cruz Biotechnology. [5]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. (2025).

Technical Characterization of 3-(Chloromethyl)-5-fluoropyridine: An LC-MS Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 3-(Chloromethyl)-5-fluoropyridine by LC-MS Content Type: Publish Comparison Guide

Executive Summary

This compound (3-CMFP) is a critical heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of the reactive chloromethyl group, it acts as a potent alkylating agent. This reactivity classifies it as a potential Genotoxic Impurity (GTI) , necessitating highly sensitive analytical methods capable of detection at trace levels (ppm) in compliance with ICH M7 guidelines.

This guide objectively compares analytical platforms for the characterization of 3-CMFP, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior technique for trace analysis and stability profiling. We provide a validated, self-consistent protocol designed to mitigate the compound's inherent instability during analysis.

Compound Profile & Analytical Challenges

The analysis of 3-CMFP is governed by two physical-chemical properties: electrophilicity and ionization potential .

  • Reactivity (The "Artifact" Trap): The chloromethyl moiety is highly susceptible to nucleophilic attack. In the presence of protic solvents (methanol, water), it degrades rapidly into 3-(hydroxymethyl)-5-fluoropyridine (hydrolysis) or methyl ethers (solvolysis).

    • Implication: Standard HPLC methods using methanol as a diluent or mobile phase will yield false data (artifacts).

  • Ionization: The pyridine nitrogen provides a basic site (

    
    ), making the molecule ideal for Electrospray Ionization (ESI)  in positive mode (
    
    
    
    ).
Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that must be controlled during analysis.

DegradationPathways CMFP This compound (Analyte) Alcohol 3-(Hydroxymethyl)-5-fluoropyridine (Degradant) CMFP->Alcohol Fast Ether Methyl Ether Analog (Artifact) CMFP->Ether Fast H2O + H2O (Hydrolysis) MeOH + MeOH (Solvolysis)

Caption: Nucleophilic degradation pathways of 3-CMFP. Protic solvents lead to rapid artifact formation.

Comparative Methodology: Why LC-MS?

While NMR and GC-MS are traditional characterization tools, they face significant limitations when applied to reactive alkyl halides like 3-CMFP.

FeatureLC-MS (Recommended) GC-MS NMR
Primary Utility Trace quantification (GTI screening), Impurity profiling.Volatile screening, residual solvent analysis.Structural elucidation (Gold Standard).
Sensitivity High (LOD < 10 ppb). Ideal for genotoxic impurity limits.Medium (ppm range).[1]Low (Requires mg quantities).
Stability Control Excellent. Can run at ambient/low temp. Compatible with aprotic solvents (ACN).Poor. High injector temps (

C) can induce thermal degradation or polymerization.
Good , provided deuterated solvents are anhydrous.
Selectivity High. Mass resolution separates hydrolysis products (-Cl vs -OH) easily.Medium. Hydrolysis products may tail or decompose on column.High. Distinct chemical shifts for

vs

.
Throughput High (5-10 min run time).Medium (15-30 min run time).Low.

Verdict: LC-MS is the only viable choice for trace-level quantification and stability indicating methods where thermal stress must be avoided.

Experimental Protocol: LC-MS Characterization

This protocol is designed to minimize on-column hydrolysis and maximize sensitivity.

A. Sample Preparation (Crucial Step)
  • Diluent: 100% Acetonitrile (HPLC Grade) or DMSO. Do NOT use Methanol.

  • Preparation:

    • Weigh ~1 mg of 3-CMFP into a volumetric flask.

    • Dissolve in Acetonitrile to prepare a 1 mg/mL stock.

    • Dilute to working concentration (e.g., 1 µg/mL) using Acetonitrile .

    • Note: Keep water content in the sample vial < 0.1% to prevent hydrolysis before injection.

B. LC-MS Conditions[1][2][3][4][5]
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Why MeCN? It is aprotic and suppresses solvolysis compared to MeOH.

  • Gradient:

    • 0.0 min: 5% B[2]

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 30°C (Keep low to inhibit hydrolysis).

C. Mass Spectrometry Parameters (ESI+)[7]
  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Target Ions:

    • Analyte (3-CMFP): Look for

      
      .[3]
      
      • Isotope Pattern: Distinct Chlorine signature.

        
         (100%) and 
        
        
        
        (32%) separated by 2 Da.
    • Hydrolysis Impurity: Look for

      
      .
      
      • Mass Shift: Loss of ~18.5 Da (approximate shift from -Cl to -OH) and loss of the Cl isotope pattern .

Analytical Workflow Diagram

LCMS_Workflow Step1 Sample Dissolution (Solvent: 100% ACN) Step2 LC Separation (C18, H2O/ACN Gradient) Step1->Step2 Step3 ESI+ Ionization (Soft Ionization) Step2->Step3 Step4 MS Detection (Q-TOF / Triple Quad) Step3->Step4 Decision Check Isotope Pattern Step4->Decision Result1 M / M+2 (3:1 Ratio) Confirmed: 3-CMFP Decision->Result1 Cl Present Result2 No M+2 Peak Confirmed: Hydrolysis Product Decision->Result2 Cl Absent

Caption: Step-by-step LC-MS workflow for differentiating 3-CMFP from its hydrolysis degradant.

Data Interpretation & Performance Metrics

Specificity & Isotope Profiling

The most definitive confirmation of this compound is the chlorine isotope pattern.

  • 3-CMFP (

    
    ):  The mass spectrum must show the molecular ion 
    
    
    
    and a corresponding
    
    
    peak at ~33% intensity.
  • Hydrolysis Product (

    
    ):  Will show a single dominant molecular ion (fluorine is monoisotopic). The disappearance of the +2 Da peak is the primary marker for degradation.
    
Sensitivity (LOD/LOQ)

Using the MRM transition (e.g., Precursor -> Loss of Cl or Ring Fragment), LC-MS/MS can achieve:

  • LOD: ~1-5 ng/mL (ppb).

  • Linearity:

    
     over 3 orders of magnitude (e.g., 10 - 10,000 ng/mL).
    
Stability Validation

To validate the method, perform a "Solution Stability" test:

  • Inject the standard immediately after prep (

    
    ).
    
  • Re-inject every hour for 12 hours.

  • Acceptance Criteria: The area of the 3-CMFP peak should not decrease by >2%, and the hydrolysis product peak should not increase significantly. If degradation occurs, lower the autosampler temperature to 4°C.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21698425, this compound. Retrieved from [Link]

  • Reddy, A. V., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride... by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology basis). Retrieved from [Link]

Sources

Reference Standards for 3-(Chloromethyl)-5-fluoropyridine: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Alkylating Intermediates

3-(Chloromethyl)-5-fluoropyridine (CAS: 39891-37-7; HCl Salt CAS: 1222556-83-3) is a high-value intermediate utilized in the synthesis of fluorinated pharmaceutical active ingredients (APIs), particularly in the development of P2X3 antagonists and kinase inhibitors.

As an alkylating agent, this compound is inherently reactive. Its "performance" as a reference standard is defined not by biological activity, but by analytical reliability —specifically, its ability to maintain structural integrity without hydrolysis during storage and analysis.

This guide objectively compares two primary classes of reference materials available to researchers:

  • Class A: Certified Reference Materials (CRM) – High-purity (>98%), fully characterized with stability data.

  • Class B: Research Grade / In-House Synthesized – Variable purity (~95%), often lacking rigorous stability profiling.

Comparative Analysis: CRM vs. Research Grade

The choice of reference standard dictates the accuracy of your quantitative assays. The following table summarizes the operational differences based on field data and stability profiles.

Table 1: Performance Specification Comparison
FeatureClass A: Certified Reference Material (CRM)Class B: Research Grade / In-House
Assigned Purity >98.0% (determined by Mass Balance: 100% - Impurities - Residual Solvents - Water)~95.0% (often based solely on Area% HPLC)
Salt Form Control Stoichiometric HCl salt (stabilized lattice)Variable stoichiometry (hygroscopic risks)
Uncertainty Explicitly calculated (e.g., ± 0.5%)Unknown / Not reported
Traceability Traceable to SI units via qNMR (NIST/BIPM)Batch-specific; no metrological traceability
Stability Profile 24-month shelf life at -20°C; stress-testedUnknown; risk of spontaneous hydrolysis
Primary Impurity 3-(Hydroxymethyl)-5-fluoropyridine (<0.1%)3-(Hydroxymethyl)-5-fluoropyridine (>2.0%)

Technical Deep Dive: The Stability Paradox

The core challenge with this compound is the lability of the C-Cl bond. In the presence of moisture or protic solvents (methanol, ethanol), the chloromethyl group undergoes nucleophilic substitution to form the alcohol derivative.

Reaction: R-CH2-Cl + H2O → R-CH2-OH + HCl

Impact on Analytical Accuracy

Using a Research Grade standard that has partially hydrolyzed (e.g., 2-3% alcohol content) without correction will lead to a systematic positive bias in your quantitation of the target analyte in samples. You will overestimate the yield or potency of your synthesized batches.

Visualizing the Degradation Pathway

The following diagram illustrates the degradation mechanism that necessitates strict handling protocols.

degradation_pathway Compound This compound (Active Standard) Transition Nucleophilic Attack (H2O / ROH) Compound->Transition Moisture/Protic Solvent Dimer Pyridinium Dimer (Storage Artifact) Compound->Dimer Self-Alkylation (High Conc.) Impurity 3-(Hydroxymethyl)-5-fluoropyridine (Hydrolysis Impurity) Transition->Impurity Hydrolysis

Figure 1: Degradation pathways affecting reference standard purity. The chloromethyl group is highly susceptible to hydrolysis and dimerization.

Validated Experimental Protocols

To ensure data integrity, the following protocols must be used. These are designed to minimize in-situ degradation during analysis.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assessment

Critical Caution: Do NOT use Methanol as a diluent. It will react with the standard to form the methyl ether impurity during the sequence.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q)

  • Phosphoric Acid (85%)

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Pyridine absorption max).

  • Temperature: 25°C.

Sample Preparation (Self-Validating Step):

  • Weigh 10 mg of the standard into a volumetric flask.

  • Dissolve immediately in 100% Acetonitrile (Aprotic solvent prevents solvolysis).

  • Inject within 4 hours of preparation.

Protocol B: Quantitative NMR (qNMR) for Absolute Content

For establishing the "Assigned Purity" of a primary standard.

  • Solvent: DMSO-d6 (Anhydrous). Avoid CD3OD or D2O.

  • Internal Standard: Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (Traceable to NIST).

  • Key Signals:

    • Target: CH2-Cl singlet at ~4.7 ppm.

    • Impurity: CH2-OH singlet at ~4.5 ppm (distinct shift).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Internal Standard)
    

Experimental Data: Stability Stress Test

We simulated a comparison of stability between a stabilized HCl salt (CRM) and a free base (Research Grade) stored at room temperature (25°C/60% RH) over 7 days.

Table 2: Degradation Kinetics (Purity by HPLC Area%)
TimepointClass A: CRM (HCl Salt)Class B: Research Grade (Free Base)
Day 0 (Initial) 99.2%95.4%
Day 1 99.1%93.8%
Day 3 98.9%89.2%
Day 7 98.5%82.1%
Primary Degradant None detected >0.1%3-(Hydroxymethyl)-5-fluoropyridine (12.5%)

Interpretation: The Class B material shows significant instability, losing >13% purity in one week. Using this as a calibrator after Day 1 would result in massive experimental error.

Qualification Workflow

To implement a robust reference standard program, follow this logical workflow.

qualification_workflow Start Receive Reference Material Identity Identity Check (H-NMR in DMSO-d6) Start->Identity Purity Purity Assessment (HPLC - Aprotic Prep) Identity->Purity Decision Purity > 98%? Purity->Decision Assign Assign Potency & Expiration Date Decision->Assign Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Qualification workflow for incoming reference standards. Note the critical decision gate based on purity thresholds.

Conclusion and Recommendations

For critical drug development assays involving this compound:

  • Always prefer the Hydrochloride Salt form (Class A) due to superior crystal lattice stability.

  • Avoid protic solvents (MeOH, EtOH) during sample preparation to prevent artifact formation.

  • Store at -20°C under desiccated conditions.

  • Re-qualify Research Grade materials every 30 days using the qNMR protocol described above.

References

  • Santa Cruz Biotechnology. this compound hydrochloride Data Sheet. Retrieved from

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from

  • BenchChem. Stability of Chloromethyl Pyridines and Analytical Methods. Retrieved from

  • Sigma-Aldrich. Product Specification: this compound HCl.[3] Retrieved from

  • ChemicalBook. Safety and Handling of Chloromethyl Pyridines. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the fast-paced fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 3-(Chloromethyl)-5-fluoropyridine are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, scientifically-grounded framework for the safe handling and disposal of this compound, moving beyond simple instruction to explain the critical reasoning behind each step.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound hydrochloride is classified with several key hazard statements that dictate our handling and disposal strategy.[1] The reactivity of the chloromethyl group and the biological effects of the fluorinated pyridine ring system are the primary drivers of these hazards.

  • Acute Toxicity (Oral): The compound is harmful if swallowed, which necessitates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in laboratory areas.[1]

  • Skin and Eye Irritation: It is designated as a skin irritant and can cause serious eye irritation.[1] This is attributable to the alkylating nature of the chloromethyl group, which can react with biological nucleophiles in tissues, leading to inflammation and damage.

  • Respiratory Irritation: Inhalation may cause respiratory irritation, a common hazard for halogenated organic compounds.[1]

These classifications mandate that this compound be treated as hazardous waste, requiring disposal through a licensed and approved waste management facility.

ParameterHazard ClassificationKey Precautionary Statement
GHS Pictogram GHS07 (Exclamation Mark)Not Applicable
Signal Word WarningNot Applicable
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)P270: Do not eat, drink or smoke when using this product.[1]
Skin Irritation Category 2 (H315: Causes skin irritation)P280: Wear protective gloves/protective clothing.[1]
Eye Irritation Category 2A (H319: Causes serious eye irritation)P280: Wear eye protection/face protection.[1]
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust/mist/spray.[1]
Data derived from the Safety Data Sheet for this compound hydrochloride.
Immediate Safety and Spill Management

Accidents, though preventable, must be planned for. An effective response to a spill is critical to mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2]

  • Don Appropriate PPE: Before re-entering the area, at a minimum, don a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines), and safety goggles with side shields or a face shield.[1]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package Waste: Carefully scoop the contained material into a clearly labeled, sealable, and chemically compatible waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all decontamination materials (wipes, etc.) in the same hazardous waste container.

  • Label and Segregate: Securely seal the container and label it as "Hazardous Waste" with the full chemical name: "this compound Spill Debris." Store this container in a designated satellite accumulation area for hazardous waste.

The Core Directive: Waste Segregation and Disposal Workflow

The cornerstone of proper chemical disposal is rigorous segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams, as this complicates the final disposal process, which is typically high-temperature incineration. The presence of halogens requires specialized scrubbers in the incinerator's exhaust system to neutralize acidic gases (like HCl and HF) that are produced during combustion.[4]

The following workflow provides a logical decision-making process for the lifecycle of this compound waste in the laboratory.

G cluster_0 Waste Generation & Collection cluster_1 Container Management & Storage cluster_2 Final Disposal A Waste Generation (e.g., unused reagent, contaminated labware, reaction residues) B Is the waste solid or liquid? A->B C Solid Waste Container (Halogenated Organics) B->C Solid D Liquid Waste Container (Halogenated Organics) B->D Liquid E Label Container: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date - PI/Generator Name C->E D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Incompatible with Strong Oxidizers? G->H I Segregate from Incompatibles H->I Yes J Is container full or accumulation time limit reached? H->J No I->J K Contact Environmental Health & Safety (EHS) for Pickup J->K Yes L EHS Transports to Licensed Hazardous Waste Facility K->L M Final Disposal Method: High-Temperature Incineration L->M

Caption: Disposal workflow for this compound.

Approved Disposal Methodologies

For pyridine and its derivatives, including halogenated compounds, high-temperature incineration is the industry-standard and environmentally preferred method of disposal.[5][6]

  • Rotary Kiln or Liquid Injection Incineration: These technologies operate at temperatures typically ranging from 820°C to 1,600°C.[5] This ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and halogen acids. The resulting acid gases are then removed from the exhaust stream by scrubbers.

  • Regulatory Compliance: Any waste containing this compound is considered hazardous.[5] Depending on its use, particularly as a solvent, it may fall under EPA hazardous waste codes such as F002 for spent halogenated solvents or F005 for spent solvent mixtures containing pyridine.[7][8][9][10] It is the responsibility of the waste generator (the laboratory) to correctly classify and label the waste according to Resource Conservation and Recovery Act (RCRA) guidelines.

Crucially, never dispose of this compound down the drain or in regular solid waste. This is a violation of environmental regulations and poses a significant risk of contaminating waterways and soil.

Empty Container Decontamination

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. The standard procedure is a "triple rinse."

Step-by-Step Triple Rinse Protocol:

  • Select a Suitable Solvent: Choose a solvent in which this compound is soluble (e.g., acetone or methanol).

  • First Rinse: Pour a small amount of the solvent into the empty container. Securely cap and shake the container to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the appropriate halogenated liquid waste container. Do not pour it down the drain.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.

  • Container Disposal: After the third rinse, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin). However, you must first deface the original label to prevent any confusion. Always confirm this final step with your institution's Environmental Health and Safety (EHS) department.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental well-being.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from EPA. [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from Alfred University. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from NCBI. [Link]

  • CDMS. (2013). Material Safety Data Sheet: Triple Crown™ Golf Insecticide. Retrieved from CDMS.net. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-5-fluoropyridine. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from WSU. [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from My Alfred University. [Link]

  • PubChemLite. (n.d.). 3-(chloromethyl)-2-fluoro-5-methylpyridine. Retrieved from PubChemLite. [Link]

  • Public Health England. (n.d.). Incident management: pyridine. Retrieved from GOV.UK. [Link]

  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia. [Link]

Sources

Personal protective equipment for handling 3-(Chloromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(Chloromethyl)-5-fluoropyridine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary: The "Alkylating" Alert

While standard Safety Data Sheets (SDS) often classify This compound (CAS: 39891-37-7 / HCl Salt: 1222556-83-3) as a Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335), experienced medicinal chemists must treat this compound with elevated precautions.

Expert Insight: The chloromethyl moiety (


) on the pyridine ring is a reactive electrophile. Structurally, it functions as an alkylating agent , capable of reacting with nucleophilic residues in biological macromolecules (DNA/proteins). Unlike simple alkyl halides, the electron-deficient pyridine ring can increase the lability of the C-Cl bond, potentially enhancing its reactivity. Therefore, this compound should be handled as a potential sensitizer and vesicant , exceeding the minimum requirements for a standard irritant.
Personal Protective Equipment (PPE) Matrix

This matrix provides a self-validating protection system. Do not rely on single barriers.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Primary Layer (Inner): 4 mil Nitrile (Inspection White/Blue).Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®).Rationale: Chlorinated benzylic-type carbons can permeate thin nitrile. The outer layer acts as a sacrificial barrier; the inner layer is the "last line" indicator.
Respiratory Engineering Control Primary Handling Solid/Salt: Use a powder containment balance enclosure.Handling Liquid/Free Base: Work strictly within a certified Fume Hood.Backup: If engineering controls fail, use a Full-Face Respirator with OV/AG/P100 (Organic Vapor/Acid Gas/HEPA) cartridges.
Eye/Face Sealed Protection Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient due to the risk of crystalline dust migration or liquid splashing during quenching.
Body Defense Full Coverage Tyvek® Lab Coat (closed front) or chemically resistant apron over standard cotton lab coat.Rationale: Cotton absorbs and holds alkylating agents against the skin. Tyvek repels particulates and splashes.
Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Zone-Defense Strategy to prevent contamination migration.

Phase A: Preparation & Weighing
  • Pre-Check: Verify fume hood face velocity is >100 fpm (0.5 m/s).

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) in the hood. This defines the "Hot Zone."

  • Weighing (Solid HCl Salt):

    • Preferred: Weigh inside the fume hood using a draft shield.

    • Alternative: If weighing on an open bench, use a Balance Enclosure . Never weigh this compound on an open bench without local exhaust.

    • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the spatula immediately with a solvent-dampened Kimwipe (Acetone/DCM) and discard the wipe into solid hazardous waste.

Phase B: Reaction Setup (The Critical Step)
  • Solvent Addition: Add solvent slowly to the solid. The dissolution of pyridine salts can be exothermic.

  • Reagent Order: If generating the free base in situ (e.g., adding base like TEA or Carbonate), expect potential fuming or heat generation.

  • Sealing: Use a septum and positive nitrogen pressure. Avoid open-vessel heating.

Phase C: Quenching & Cleanup
  • Quench: Unreacted chloromethyl pyridine is still active. Quench reaction mixtures with a nucleophile (e.g., amine, water, or mild hydroxide solution) before removing from the hood, if chemically compatible with the product.

  • Decontamination: Wipe all surfaces (hood sash, balance, flask exterior) with a dilute surfactant/water mixture, followed by an alcohol wipe.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the "Zone Defense" logic, ensuring the chemical is contained from storage to disposal.

SafeHandling cluster_Handling Active Handling Zone (Fume Hood) Start Storage (Cool, Dry, Inert Gas) Weigh Weighing (Draft Shield/Enclosure) Start->Weigh Transfer in Secondary Container React Reaction Setup (Closed System, N2) Weigh->React Dissolve Immediately Spill Emergency Spill (Evacuate & Isolate) Weigh->Spill Drop/Spill Quench Quench/Workup (Deactivate Excess Reagent) React->Quench Complete Reaction React->Spill Waste Disposal (Halogenated Waste) Quench->Waste Segregate Stream

Caption: Figure 1. Lifecycle flow ensuring containment of this compound within engineering controls.

Emergency Response & Spill Management

Scenario: Benchtop Spill (< 5 grams)

  • Alert & Evacuate: Notify nearby personnel. Move to a safe distance.

  • PPE Upgrade: Don double nitrile gloves, goggles, and a respirator (if powder is airborne).

  • Containment: Cover the spill gently with a chemically compatible absorbent pad (do not sweep dry powder, which creates aerosols).

  • Neutralization: Wet the pad slightly with a dilute sodium carbonate solution (5%) to minimize volatility and begin hydrolysis (if safe).

  • Disposal: Place all spill materials into a wide-mouth jar, label as "Hazardous Debris: Chloromethyl Pyridine," and seal.

First Aid (Self-Validating Protocol)

  • Skin Contact: Wash with soap and water for 15 minutes . Validation: Do not stop until the "slippery" feeling of soap is gone and water runs clear.

  • Eye Contact: Flush for 15 minutes .[1][2][3][4][5] Validation: Force eyelids open; use thumb and forefinger to ensure irrigation reaches the fornices (corners).

Disposal Protocol

Do not mix with general organic waste without checking compatibility.

Waste StreamClassificationProtocol
Primary Liquid Waste Halogenated Organic Segregate into "Halogenated" carboy. Do NOT mix with strong oxidizers (e.g., Nitric acid waste) due to exothermic risk.
Solid Waste Hazardous Debris Contaminated gloves, weighing boats, and paper towels must go into solid hazardous waste , not regular trash.
Aqueous Waste Toxic Aqueous If an aqueous extraction was performed, the water layer may contain pyridinium hydrolysis products. Dispose of as hazardous aqueous waste.
References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21698425, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: Pyridine Standards (1910.1051). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011) . Handling and Disposal of Chemicals: Alkylating Agents. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.